7-Hydroxyheptanal
Description
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Structure
3D Structure
Properties
CAS No. |
22054-13-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
7-hydroxyheptanal |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h6,9H,1-5,7H2 |
InChI Key |
JOXWSBFBXNGDFD-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCC=O |
Canonical SMILES |
C(CCCO)CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
7-Hydroxyheptanal chemical properties and structure
An In-depth Technical Guide to 7-Hydroxyheptanal
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, with CAS Number 22054-13-3, is a bifunctional organic molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1][2][3] This structure makes it a versatile intermediate in organic synthesis. Its linear seven-carbon chain provides a flexible aliphatic backbone. The presence of two reactive functional groups at opposite ends of the chain allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules, including aliphatic linkers for PROTACs.[4]
Chemical Structure and Identifiers
This compound consists of a heptane (B126788) chain where one terminus is a primary alcohol and the other is an aldehyde.
Caption: Chemical structure of this compound.
The molecule's key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 22054-13-3[1][2][3] |
| Molecular Formula | C7H14O2[1][2][3][6] |
| Molecular Weight | 130.187 g/mol [1][7] |
| Canonical SMILES | C(CCCO)CCC=O[1][5] |
| InChI Key | JOXWSBFBXNGDFD-UHFFFAOYSA-N[2][3][5] |
| DSSTox Substance ID | DTXSID80451576[1][3][5] |
Physicochemical Properties
The physical and chemical properties of this compound are primarily predicted values from computational models. These properties are crucial for understanding its behavior in chemical reactions and for developing experimental protocols.
| Property | Value / Description | Source |
| Boiling Point | 214.5 ± 23.0 °C (Predicted) | [1] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 1.12810 | [1][2] |
| XLogP3 | 0.6 | [1][5] |
| Hydrogen Bond Donor Count | 1 | [1][5] |
| Hydrogen Bond Acceptor Count | 2 | [1][5] |
| Rotatable Bond Count | 6 | [1][5] |
| Topological Polar Surface Area | 37.3 Ų | [3][5] |
| Exact Mass | 130.099379685 Da | [1][5] |
| Complexity | 61.9 | [1][5] |
| Storage | Inert atmosphere, store in freezer, under -70°C | [6] |
Spectroscopic Data
Spectroscopic information is vital for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy : A synthesis procedure reported characteristic IR absorption bands (νmax) at 3400 cm⁻¹ (O-H stretch), 2700 cm⁻¹ (aldehyde C-H stretch), and 1710 cm⁻¹ (C=O stretch).[8]
-
Mass Spectrometry : GC-MS data for this compound is available, which is essential for determining its molecular weight and fragmentation pattern.[5]
Experimental Protocols: Synthesis
A common method for synthesizing this compound is through the oxidative cleavage of aleuritic acid.[8]
Detailed Methodology
This protocol is adapted from the procedure found in US Patent US04088695.[8]
-
Preparation of Sodium Aleuritate : Add sodium hydroxide (B78521) (13.2 g) dissolved in water (660 ml) to a suspension of aleuritic acid (100 g). Stir the mixture at a temperature between 0°C and 10°C to form a suspension of sodium aleuritate.[8]
-
Oxidative Cleavage : Over a period of 1 hour, add a solution of sodium periodate (B1199274) (80 g) in water (800 ml) to the sodium aleuritate suspension. It is critical to maintain the reaction temperature below 15°C during this addition.[8]
-
Reaction and Extraction : Add dichloromethane (B109758) (200 ml) to the mixture and continue stirring for an additional 2.5 hours at 15°C. Following this, add another portion of dichloromethane (300 ml) along with a saturated aqueous solution of sodium bicarbonate (100 ml) and stir vigorously.[8]
-
Workup : Remove the precipitated sodium iodate (B108269) by filtration. Separate the dichloromethane layer from the aqueous phase. Wash the aqueous phase with dichloromethane (500 ml).[8]
-
Isolation : Combine all dichloromethane extracts and dry them over anhydrous magnesium sulphate. Remove the solvent by vacuum distillation at a temperature below 40°C to yield the final product, this compound (43 g).[8]
Caption: Workflow for the synthesis of this compound.
Safety Information
According to available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Precautionary statements include recommendations for handling, storage, and disposal, such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4] Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | Aliphatic Linkers | Ambeed.com [ambeed.com]
- 5. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bldpharm.com [bldpharm.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound - CAS号 22054-13-3 - 摩贝百科 [m.molbase.cn]
An In-depth Technical Guide to 7-Hydroxyheptanal (CAS: 22054-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptanal, with the CAS number 22054-13-3, is a bifunctional organic molecule featuring a terminal aldehyde and a primary alcohol group separated by a six-carbon aliphatic chain. This unique structure makes it a valuable building block in organic synthesis. While extensive research on the specific biological activities of this compound is limited, its structural motifs suggest significant potential in the field of drug development, particularly as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the tables below, combining experimentally derived and predicted values from various chemical databases.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 22054-13-3 | [1][2][3] |
| Molecular Formula | C₇H₁₄O₂ | [1][2][4] |
| Molecular Weight | 130.18 g/mol | [1][3] |
| Boiling Point (Predicted) | 214.5 ± 23.0 °C | [4] |
| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [4] |
| LogP (Predicted) | 1.12810 | [4] |
| Hydrogen Bond Donor Count | 1 | [1][4] |
| Hydrogen Bond Acceptor Count | 2 | [1][4] |
| Rotatable Bond Count | 6 | [1][3][4] |
| Topological Polar Surface Area | 37.3 Ų | [1][3] |
| Exact Mass | 130.099379685 Da | [1][4] |
Table 2: Spectroscopic Data
| Spectroscopy Type | Data | Source |
| Infrared (IR) | νmax: 3400 cm⁻¹ (O-H stretch), 2700 cm⁻¹ (aldehyde C-H stretch), 1710 cm⁻¹ (C=O stretch) | |
| ¹³C NMR | Data available in spectral databases. | [1] |
| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [1] |
Synthesis of this compound
A common and well-documented method for the synthesis of this compound involves the oxidative cleavage of aleuritic acid.
Experimental Protocol: Synthesis from Aleuritic Acid
This protocol is adapted from established literature procedures.
Materials:
-
Aleuritic acid (100 g)
-
Sodium hydroxide (B78521) (13.2 g)
-
Deionized water (1460 ml total)
-
Sodium periodate (B1199274) (80 g)
-
Dichloromethane (B109758) (1000 ml total)
-
Saturated aqueous sodium bicarbonate solution (100 ml)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium hydroxide (13.2 g) in water (660 ml) is added to aleuritic acid (100 g). The resulting suspension is stirred at a temperature between 0°C and 10°C.
-
To the suspension of sodium aleuritate, a solution of sodium periodate (80 g) in water (800 ml) is added over a period of 1 hour. The temperature of the reaction mixture should not exceed 15°C.
-
Dichloromethane (200 ml) is added, and the mixture is stirred for an additional 2.5 hours at 15°C.
-
A further 300 ml of dichloromethane and 100 ml of saturated aqueous sodium bicarbonate are added, and the mixture is stirred vigorously.
-
The precipitated sodium iodate (B108269) is removed by filtration.
-
The dichloromethane layer is separated from the aqueous phase.
-
The aqueous phase is washed with dichloromethane (500 ml).
-
The combined dichloromethane extracts are dried over anhydrous magnesium sulfate.
-
The dichloromethane is removed under reduced pressure (in vacuo) at a temperature below 40°C to yield this compound (43 g).
Workflow Diagram:
References
A Comprehensive Technical Guide to the Physical Properties of 7-Hydroxyheptanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical properties of 7-Hydroxyheptanal (CAS No. 22054-13-3), a bifunctional organic compound of interest in various chemical syntheses. Due to its aldehyde and hydroxyl functional groups, this compound exhibits a unique set of characteristics relevant to its handling, reactivity, and potential applications in research and development.
Core Physical Properties
While experimental data for some physical properties of this compound are limited in publicly available literature, several key parameters have been predicted through computational modeling. These properties are summarized in the table below.
| Physical Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 130.18 g/mol | [1][2][3][4] |
| Predicted Boiling Point | 214.5 ± 23.0 °C | [1] |
| Melting Point | Not available | [3] |
| Predicted Density | 0.937 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in organic solvents. Lower aldehydes are soluble in water, but solubility decreases as the carbon chain length increases.[5][6][7] | |
| LogP (Octanol-Water Partition Coefficient) | 1.12810 | [1] |
| Hydrogen Bond Donor Count | 1 | [1][2][4] |
| Hydrogen Bond Acceptor Count | 2 | [1][2][4] |
| Rotatable Bond Count | 6 | [1][2][4] |
| Topological Polar Surface Area | 37.3 Ų | [2][4] |
Experimental Protocols for Determination of Physical Properties
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using the following methods:
-
Simple Distillation: A small sample of the compound is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point.
-
Micro-Boiling Point Determination: For smaller quantities, a Thiele tube or a similar apparatus can be used. A small amount of the sample is placed in a capillary tube along with a sealed-end melting point capillary tube (inverted). The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary is the boiling point.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property.
-
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with the sample liquid (this compound), and the excess is removed. The pycnometer is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the following procedure:
-
Visual Miscibility Test: A measured amount of the solute (this compound) is added to a measured volume of a solvent (e.g., water, ethanol, acetone) in a test tube.
-
The mixture is agitated (e.g., by vortexing) at a constant temperature.
-
The mixture is observed for the presence of a single, clear phase (indicating solubility) or multiple phases/cloudiness (indicating insolubility or partial solubility).
-
The process can be quantified by determining the maximum amount of solute that can be dissolved in a given amount of solvent to form a saturated solution.
Logical Relationship of Aldehyde Properties
The physical properties of aldehydes like this compound are dictated by their molecular structure, specifically the presence of the polar carbonyl group and the hydroxyl group, as well as the length of the carbon chain. The following diagram illustrates the logical relationships between these structural features and the resulting physical properties.
Caption: Relationship between structure and physical properties of hydroxy aldehydes.
Signaling Pathways and Experimental Workflows
A thorough review of the available scientific literature did not reveal any established signaling pathways or detailed experimental workflows directly involving this compound that would necessitate a complex graphical representation. The primary focus of existing research has been on its synthesis and basic chemical characterization.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. byjus.com [byjus.com]
Spectral Analysis of 7-Hydroxyheptanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the bifunctional molecule, 7-hydroxyheptanal. Due to the limited availability of experimentally derived public data, this guide presents a combination of referenced data and predicted spectral information based on established principles of spectroscopy. The provided experimental protocols are generalized for the analysis of hydroxy aldehydes and can be adapted for specific laboratory conditions.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1][2][3][4] Its structure consists of a seven-carbon aliphatic chain with a terminal aldehyde group and a primary alcohol group at the opposite end. This bifunctional nature makes it a versatile building block in organic synthesis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the aldehyde and alcohol functional groups. General chemical shift ranges for aldehydes and alcohols suggest the aldehydic proton appears far downfield (9-10 ppm), protons on the carbon adjacent to the aldehyde (α-carbon) are found around 2.0-2.5 ppm, and protons on the carbon bearing the hydroxyl group are typically observed between 3.5-5.5 ppm.[5][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.77 | Triplet | 1H | H-1 (Aldehyde) |
| ~3.64 | Triplet | 2H | H-7 |
| ~2.42 | Doublet of Triplets | 2H | H-2 |
| ~1.65 - 1.55 | Multiplet | 4H | H-3, H-6 |
| ~1.42 - 1.32 | Multiplet | 4H | H-4, H-5 |
| (variable) | Singlet (broad) | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is characterized by the presence of a signal for the carbonyl carbon at the downfield end of the spectrum. The presence of a carbonyl group is strongly indicated by a peak in the 190 to 215 ppm range.[8] PubChem indicates the availability of a ¹³C NMR spectrum for this compound, recorded on a Bruker AM-270 instrument.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~202.5 | C-1 (Carbonyl) |
| ~62.5 | C-7 |
| ~43.8 | C-2 |
| ~32.5 | C-6 |
| ~29.0 | C-4 |
| ~25.5 | C-5 |
| ~22.0 | C-3 |
Mass Spectrometry (MS) Data
Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (130.18). PubChem indicates the availability of a GC-MS spectrum.[1] Common fragmentation patterns for aldehydes include α-cleavage and McLafferty rearrangement.[9]
Table 3: Predicted Mass Spectrum Fragmentation for this compound
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 112 | [M - H₂O]⁺ |
| 101 | [M - CHO]⁺ |
| 84 | [M - H₂O - C₂H₄]⁺ (from McLafferty rearrangement) |
| 44 | [C₂H₄O]⁺ (from McLafferty rearrangement) |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of a hydroxy aldehyde like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or (CD₃)₂CO) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts.[10]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[11]
-
¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[11]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the GC-MS analysis of a hydroxy aldehyde, which may require derivatization to improve volatility, is as follows:
-
Derivatization (Optional but Recommended): To enhance volatility and thermal stability, the hydroxyl and/or aldehyde group can be derivatized. A common method for aldehydes is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12][13][14]
-
Sample Preparation: Prepare a dilute solution of the analyte (or its derivative) in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the range of 1-10 µg/mL.[15]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a DB-5 or equivalent).
-
GC Conditions:
-
Injector: Set the injector temperature to a value that ensures efficient volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).[12]
-
Carrier Gas: Use an inert gas, typically helium, as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is commonly used, typically at 70 eV.[16]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the compound based on its retention time from the gas chromatogram and its mass spectrum, which can be compared to spectral libraries.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis of a compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
References
- 1. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ekwan.github.io [ekwan.github.io]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uoguelph.ca [uoguelph.ca]
- 16. rsc.org [rsc.org]
Navigating the Matrix: A Technical Guide to the Solubility of 7-Hydroxyheptanal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptanal, a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group, presents a unique solubility profile that is critical for its application in various scientific domains, including organic synthesis, drug discovery, and materials science. Its utility as a versatile building block is intrinsically linked to its behavior in different solvent environments. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents, offering both qualitative analysis based on chemical principles and a detailed protocol for quantitative solubility determination.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by the interplay of its polar and non-polar functionalities. The terminal hydroxyl (-OH) group is capable of forming hydrogen bonds, favoring solubility in polar solvents. Conversely, the seven-carbon aliphatic chain contributes to its non-polar character, promoting dissolution in non-polar organic solvents. This dual nature suggests that this compound will exhibit a broad range of solubilities across different solvent classes.
Based on the principle of "like dissolves like," we can predict the following general solubility trends:
-
High Solubility/Miscibility: Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate) where both hydrogen bonding and dipole-dipole interactions can occur.
-
Moderate to High Solubility: Likely in less polar solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane).
-
Lower Solubility: Anticipated in non-polar aliphatic and aromatic hydrocarbons (e.g., hexane, toluene) where the influence of the polar hydroxyl and aldehyde groups is less pronounced.
Quantitative Solubility Data
As precise, experimentally determined solubility values for this compound across a wide range of organic solvents are not extensively documented in publicly available literature, the following table provides a qualitative and predicted solubility profile based on general chemical principles and data from analogous compounds. For mission-critical applications, experimental verification is strongly recommended.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High / Miscible | Polar protic nature allows for strong hydrogen bonding with the hydroxyl group of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | High / Miscible | Polar aprotic nature with a strong dipole moment facilitates dissolution. |
| Esters | Ethyl Acetate | High | Good balance of polarity to interact with both functional groups of this compound. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group. |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | Intermediate polarity allows for dissolution, though less effective than more polar solvents. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | Primarily non-polar interactions with the alkyl chain; the polar groups hinder high solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Dominated by non-polar van der Waals forces, which are less effective at solvating the polar functional groups. |
Experimental Protocol: Gravimetric Method for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following gravimetric method is recommended. This protocol is a standard and reliable approach for determining the solubility of a solid or liquid solute in a given solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of this compound and the solvent's boiling point.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.
-
Weigh the vial containing the dried this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
The volume of the solvent is the volume of the aliquot taken.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Solubility (g/L) = (Mass of dissolved this compound in g / Volume of solvent aliquot in L)
-
Logical Workflow for Solubility Determination
Caption: Experimental workflow for the gravimetric determination of solubility.
Signaling Pathways and Broader Applications
Currently, there is no specific, well-documented signaling pathway in which the solubility of this compound is a critical limiting factor. However, in the context of drug development, should this molecule be identified as a pharmacophore or a key intermediate, its solubility would become a paramount parameter influencing bioavailability and formulation strategies. For instance, in the design of a prodrug, the solubility of the parent molecule in various physiological and non-physiological media would dictate the choice of promoieties to enhance its delivery and release.
The logical relationship for considering solubility in a drug development context is illustrated below.
Caption: The role of solubility in the drug development pipeline.
Conclusion
This compound is a molecule with significant potential in synthetic and applied chemistry. While comprehensive quantitative solubility data remains to be fully elucidated, a strong predictive understanding can be derived from its chemical structure. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. As research into the applications of this compound expands, a deeper understanding of its behavior in various solvent systems will be indispensable for unlocking its full potential.
References
An In-depth Technical Guide on the Stability and Storage of 7-Hydroxyheptanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Hydroxyheptanal (CAS No. 22054-13-3). Due to the limited availability of specific stability data for this compound, this guide draws upon general knowledge of aliphatic and hydroxyaldehydes, supplemented with available information for this compound itself.
Chemical and Physical Properties
This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group. Its properties are influenced by both functional groups, making it susceptible to particular degradation pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 130.18 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 214.5 ± 23.0 °C (Predicted) | LookChem[2] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | LookChem[2] |
| XLogP3-AA | 0.6 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
Stability Profile and Potential Degradation Pathways
Aldehydes are readily oxidized to carboxylic acids. This can occur upon exposure to atmospheric oxygen and can be catalyzed by light and trace metal impurities. The primary degradation product of this compound via this pathway would be 7-hydroxyheptanoic acid.
Aliphatic aldehydes have a tendency to polymerize, especially in the presence of acid or base catalysts, or upon exposure to light and heat. This can lead to the formation of trimers (trioxanes) or higher molecular weight polymers. This process would result in a decrease in the purity of this compound and a potential increase in viscosity or solidification of the material.
The presence of a hydroxyl group in the same molecule allows for the possibility of intramolecular cyclization to form a cyclic hemiacetal. This is an equilibrium process. In the presence of external alcohols, this compound can form hemiacetals and subsequently acetals.
Recommended Storage Conditions
Given the potential for degradation, proper storage is crucial to maintain the integrity of this compound. Recommendations from various suppliers vary, highlighting the need for careful consideration of the intended use and desired shelf life.
Table 2: Supplier-Recommended Storage Conditions for this compound
| Supplier | Recommended Storage Conditions |
| Supplier A | Inert atmosphere, store in freezer, under -70°C |
| Supplier B | Store at 10°C - 25°C |
| Supplier C | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Handle and store under inert gas. |
For long-term storage and to minimize degradation, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For frequent use, storing smaller aliquots can prevent repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.
References
7-Hydroxyheptanal: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 7-Hydroxyheptanal. The following sections detail the chemical and physical properties, hazard classifications, personal protective equipment, first aid procedures, handling and storage protocols, and relevant experimental methodologies for safety assessment.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C7H14O2 | [1][2][3] |
| Molecular Weight | 130.187 g/mol | [1][2][3] |
| CAS Number | 22054-13-3 | [1][2] |
| Appearance | No information available | |
| Odor | No information available | |
| Boiling Point | 214.5 ± 23.0 °C (Predicted) | [1] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 1.12810 | [1] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 6 | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Signal Word: Warning
Hazard Pictograms:
-
Flame
-
Exclamation Mark
-
(No pictogram for aquatic hazard in some jurisdictions)
Toxicology Information
Experimental Protocols for Safety Assessment
Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the safety of chemicals.[4][5][6][7] In the absence of specific studies on this compound, the following OECD guidelines would be appropriate for assessing its potential hazards.
Skin Irritation/Corrosion
-
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[8][9] This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.[8][9] The endpoint is cell viability, which is measured by the enzymatic conversion of the vital dye MTT into a blue formazan (B1609692) salt that is quantitatively measured after extraction from the tissues.[9] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[9]
-
OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method .[8] This guideline is used to identify corrosive chemicals. The principle is similar to TG 439, but the exposure times are typically shorter to differentiate between irritation and corrosion.[8]
Aquatic Toxicity
-
OECD Test Guideline 203: Fish, Acute Toxicity Test .[10] This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period. This data is essential for classifying the acute aquatic toxicity of a chemical.[10]
The following diagram illustrates a general workflow for assessing the skin irritation potential of a chemical according to OECD TG 439.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse [aarhusclearinghouse.unece.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rrma-global.org [rrma-global.org]
7-Hydroxyheptanal: A Technical Overview of a Synthetically Derived Aldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of 7-Hydroxyheptanal. Despite extensive investigation, there is a notable absence of published scientific literature detailing the discovery of this compound as a naturally occurring compound. Database searches and a thorough review of available research have not yielded evidence of its isolation from plant, animal, or microbial sources. Consequently, this document focuses on the available chemical and synthetic information for this molecule.
Physicochemical Properties
This compound is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Its structure and properties make it a potential building block in organic synthesis. A summary of its key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22054-13-3 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [3] |
| Predicted Boiling Point | 214.5 ± 23.0 °C | [4] |
| Predicted Density | 0.937 ± 0.06 g/cm³ | [4] |
| Predicted LogP | 1.12810 | [4] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3][4] |
| Rotatable Bond Count | 6 | [3][4] |
| Exact Mass | 130.099379685 Da | [3][4] |
Synthesis of this compound
While not confirmed as a natural product, this compound can be synthesized from a naturally derived starting material, aleuritic acid. Aleuritic acid is a major component of shellac. The synthesis involves the oxidative cleavage of the vicinal diol in aleuritic acid.
Experimental Protocol: Synthesis from Aleuritic Acid[6]
Materials:
-
Aleuritic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium periodate (B1199274) (NaIO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water
Procedure:
-
A suspension of aleuritic acid (100 g) is prepared in water (660 ml), and a solution of sodium hydroxide (13.2 g) in water is added while stirring at a temperature of 0° to 10° C.
-
To the resulting suspension of sodium aleuritate, a solution of sodium periodate (80 g) in water (800 ml) is added over a period of 1 hour. The temperature of the reaction mixture should not exceed 15° C.
-
Dichloromethane (200 ml) is added, and the mixture is stirred for an additional 2.5 hours at 15° C.
-
A further portion of dichloromethane (300 ml) and saturated aqueous sodium bicarbonate (100 ml) are added, and the mixture is stirred vigorously.
-
The precipitated sodium iodate (B108269) is removed by filtration.
-
The dichloromethane layer is separated from the aqueous phase.
-
The aqueous phase is washed with dichloromethane (500 ml).
-
The combined dichloromethane extracts are dried over anhydrous magnesium sulfate.
-
The dichloromethane is removed under reduced pressure (in vacuo) at a temperature below 40° C to yield this compound.
Yield: 43 g
Characterization Data:
-
νmax: 3400 cm⁻¹, 2700 cm⁻¹, 1710 cm⁻¹
The workflow for this synthesis is illustrated in the following diagram.
Caption: Synthetic workflow for this compound from aleuritic acid.
Conclusion
References
Spectroscopic Analysis of 7-Hydroxyheptanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyheptanal is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and representative spectral data are presented to facilitate its identification and analysis in research and development settings.
Introduction
This compound (C₇H₁₄O₂) is a linear seven-carbon chain with a terminal aldehyde group and a primary alcohol group at the opposite end. Its bifunctional nature makes it a versatile building block in organic synthesis and a molecule of interest in various chemical and biological studies. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This document outlines the key spectroscopic methods for the analysis of this compound.
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.77 | t | 1H | -CHO (H1) |
| ~3.64 | t | 2H | -CH₂OH (H7) |
| ~2.42 | dt | 2H | -CH₂CHO (H2) |
| ~1.62 | m | 2H | -CH₂- (H3) |
| ~1.57 | m | 2H | -CH₂- (H6) |
| ~1.38 | m | 4H | -CH₂- (H4, H5) |
| (variable) | br s | 1H | -OH |
Note: Predicted data is based on standard chemical shift values for similar functional groups. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~202.9 | C1 (-CHO) |
| ~62.9 | C7 (-CH₂OH) |
| ~43.9 | C2 |
| ~32.6 | C6 |
| ~29.1 | C4 or C5 |
| ~25.6 | C5 or C4 |
| ~22.0 | C3 |
Note: Predicted data based on typical values for aliphatic aldehydes and alcohols.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol)[1] |
| ~2930, ~2860 | Strong | C-H stretch (aliphatic) |
| ~2700 | Medium, Sharp | C-H stretch (aldehyde)[1] |
| ~1710 | Strong, Sharp | C=O stretch (aldehyde)[1] |
| ~1460 | Medium | C-H bend (alkane) |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 112 | Moderate | [M - H₂O]⁺ |
| 101 | Moderate | [M - CHO]⁺ |
| 84 | High | McLafferty rearrangement product |
| 71 | High | [C₅H₁₁]⁺ fragment |
| 57 | High | [C₄H₉]⁺ fragment |
| 44 | High | [CH₂=CHOH]⁺ (from cleavage alpha to aldehyde) |
| 31 | High | [CH₂OH]⁺ |
Note: Fragmentation patterns are predicted based on the functional groups present.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common synthesis route for this compound involves the oxidative cleavage of aleuritic acid.[1]
Caption: Synthesis of this compound from Aleuritic Acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a neat sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be taken prior to the sample scan.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 30-300.
-
Data Interpretation and Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Logical workflow for the spectroscopic identification of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive characterization of this compound. IR spectroscopy confirms the presence of the key hydroxyl and aldehyde functional groups. Mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework of the molecule. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this compound.
References
Technical Overview of 7-Hydroxyheptanal: Molecular Properties
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential molecular information for 7-Hydroxyheptanal, a bifunctional organic compound featuring both a hydroxyl and an aldehyde group. This structure makes it a valuable intermediate in various chemical syntheses.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 130.18 g/mol | [2][3][5] |
| Exact Mass | 130.099379685 Da | [1][2] |
Experimental Protocols and Further Research
The synthesis and application of this compound can be explored through various experimental protocols. However, providing detailed, novel methodologies for specific experiments falls outside the scope of this document. Researchers are encouraged to consult peer-reviewed chemical literature for established synthetic routes, purification techniques, and analytical procedures.
Structural and Informational Relationship
The following diagram illustrates the logical connection between the common name of the compound and its fundamental molecular properties.
Caption: Logical flow from chemical name to molecular formula and weight.
References
Methodological & Application
Synthesis of 7-Hydroxyheptanal from Aleuritic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-hydroxyheptanal from aleuritic acid, a readily available natural product. The synthesis is achieved through an oxidative cleavage of the vicinal diol in aleuritic acid using sodium periodate (B1199274). This method offers a straightforward and efficient route to this compound, a valuable bifunctional molecule with applications in the synthesis of various specialty chemicals and pharmaceutical intermediates. These notes include a detailed experimental protocol, safety precautions, a summary of analytical data, and a mechanistic overview of the key reaction step.
Introduction
Aleuritic acid, (9,10,16-trihydroxyhexadecanoic acid), is a major component of shellac and serves as a versatile and renewable starting material for chemical synthesis. Its unique structure, featuring a vicinal diol and a terminal hydroxyl group, allows for selective chemical transformations. The oxidative cleavage of the 9,10-diol moiety provides a direct pathway to produce azelaic acid derivatives and, as described herein, this compound. This compound is a useful synthon possessing both an aldehyde and a primary alcohol functionality, making it a valuable building block in the synthesis of complex molecules, including fragrances, polymers, and pharmaceuticals. The protocol detailed below is based on a well-established method utilizing sodium periodate as the oxidizing agent.
Data Presentation
A summary of the key quantitative and qualitative data for the synthesis of this compound from aleuritic acid is presented in the tables below.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Aleuritic Acid | C₁₆H₃₂O₅ | 304.42 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | Reagent |
| Sodium Periodate | NaIO₄ | 213.89 | Oxidizing Agent |
| This compound | C₇H₁₄O₂ | 130.18 | Product |
Table 2: Experimental Parameters and Results
| Parameter | Value | Reference |
| Starting Amount of Aleuritic Acid | 100 g | [1] |
| Yield of this compound | 43 g | [1] |
| Theoretical Yield | ~42.7 g | Calculated |
| Percent Yield | ~100% | Calculated |
| Reaction Temperature | 0 - 15 °C | [1] |
| Reaction Time | 3.5 hours | [1] |
Table 3: Analytical Data for this compound
| Analysis | Data | Reference |
| Infrared (IR) Spectroscopy | νmax 3400 cm⁻¹ (O-H stretch), 2700 cm⁻¹ (aldehyde C-H stretch), 1710 cm⁻¹ (C=O stretch) | [1] |
| ¹³C NMR Spectroscopy | Data available on PubChem | [2] |
| Mass Spectrometry (GC-MS) | Data available on PubChem | [2] |
| Physical Appearance | Not specified, likely an oil | |
| Boiling Point | 214.5 ± 23.0 °C (Predicted) | [3] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [3] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Periodate Cleavage of Aleuritic Acid
The core of this synthesis is the Malaprade reaction, the oxidative cleavage of a vicinal diol by periodate. The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield the two carbonyl compounds.
References
Application Notes and Protocols: 7-Hydroxyheptanal as a Bifunctional Linker in PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.
While the specific use of 7-hydroxyheptanal as a bifunctional linker in PROTACs is not extensively documented in publicly available literature, its aliphatic nature—a seven-carbon chain with hydroxyl and aldehyde functionalities—is representative of the simple alkyl linkers commonly employed in PROTAC design. These linkers offer flexibility, which can be crucial for achieving a productive ternary complex formation.
This document provides a representative set of application notes and protocols using a well-characterized PROTAC, dBET1 , which targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase. The linker in dBET1, while not identical to this compound, contains a flexible alkyl chain, making it a suitable model for illustrating the principles and methodologies applicable to PROTACs with aliphatic linkers.
I. Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the degradation profile of dBET1.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Timepoint | Reference |
| dBET1 | BRD4 | Cereblon (CRBN) | MV4;11 | 430 nM | >95% | 24 hours | [1][2] |
| dBET1 | BRD4 | Cereblon (CRBN) | Breast Cancer Cells | 430 nM | Not Reported | Not Reported |
II. Experimental Protocols
Protocol 1: Synthesis of a Representative PROTAC (dBET1)
This protocol describes the synthesis of dBET1, which involves the coupling of the BRD4 ligand (+)-JQ1, a linker, and the CRBN ligand pomalidomide (B1683931). This serves as a representative synthesis for a PROTAC with an aliphatic-containing linker.
Materials and Reagents:
-
(+)-JQ1
-
Pomalidomide
-
Alkyl linker with appropriate functional groups (e.g., a diamine or a halide and an amine)
-
Coupling reagents (e.g., HATU, PyBOP)
-
Bases (e.g., DIPEA, Et3N)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection if using Boc-protected linkers
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
Procedure:
Step 1: Synthesis of Linker-Pomalidomide Conjugate
-
To a solution of pomalidomide in DMF, add a suitable base (e.g., K2CO3) and the linker precursor (e.g., a bifunctional alkyl halide).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by LC-MS).
-
Extract the product with an organic solvent and purify by flash column chromatography to obtain the linker-pomalidomide conjugate.
Step 2: Coupling of Linker-Pomalidomide with (+)-JQ1
-
If the linker on the pomalidomide conjugate has a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).
-
Dissolve the deprotected linker-pomalidomide and (+)-JQ1 (which has a carboxylic acid handle) in DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the final PROTAC (dBET1) by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis for BRD4 Degradation
This protocol details the procedure to assess the degradation of BRD4 in cells treated with the PROTAC.[3][4][5]
Materials and Reagents:
-
Cell line of interest (e.g., MV4;11, HEK293T)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 100, 500, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli buffer to a final concentration of 1x. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Add the ECL substrate to the membrane. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control (e.g., GAPDH).
III. Mandatory Visualizations
Diagram 1: General PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Diagram 2: Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Diagram 3: BRD4 and the PI3K/Akt Signaling Pathway
Caption: Simplified diagram of BRD4's role in the PI3K/Akt/MYC pathway.
References
Application Notes and Protocols: The Use of 7-Hydroxyheptanal in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 7-hydroxyheptanal as a versatile building block in the synthesis of natural products. The focus is on its application in the construction of key carbon-carbon double bonds via olefination reactions, which are fundamental transformations in the assembly of complex molecules such as insect pheromones and prostaglandins.
Application in Insect Pheromone Synthesis: (Z)-7-Dodecen-1-ol
This compound is a valuable precursor for the synthesis of various insect sex pheromones. A notable example is the synthesis of (Z)-7-dodecen-1-ol, a component of the sex pheromone for several lepidopteran species. The key transformation involves a stereoselective Wittig reaction to install the (Z)-alkene moiety.
Reaction Scheme: Synthesis of (Z)-7-Dodecen-1-ol
The overall synthetic strategy involves the protection of the hydroxyl group of this compound, followed by a Wittig reaction with a C5 phosphorane, and subsequent deprotection and reduction to yield the target pheromone. A crucial step is the stereoselective formation of the cis-double bond.
Caption: Synthetic pathway to (Z)-7-dodecen-1-ol.
Quantitative Data
The following table summarizes the typical yields for the key steps in the synthesis of (Z)-7-dodecen-1-ol from this compound.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
| 1. Protection | Tetrahydropyranylation | Dihydropyran, p-TsOH (cat.) | CH2Cl2 | 0 to RT | >95 | N/A |
| 2. Wittig Reaction | Olefination | n-Pentyltriphenylphosphonium bromide, n-BuLi | THF | -78 to RT | ~85 | >95:5 |
| 3. Deprotection | Acetal Cleavage | p-TsOH, MeOH | MeOH | RT | ~90 | N/A |
| 4. (Final Product) | (Z)-7-Dodecen-1-ol | - | - | - | - | - |
Experimental Protocol: Stereoselective Wittig Reaction
This protocol details the key olefination step to form the (Z)-alkene.
Materials:
-
7-(Tetrahydro-2H-pyran-2-yloxy)heptanal
-
n-Pentyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add n-pentyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 7-(tetrahydro-2H-pyran-2-yloxy)heptanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the protected (Z)-7-dodecen-1-ol.
Application in Prostaglandin (B15479496) Synthesis: A Representative Olefination
In the landmark total syntheses of prostaglandins, such as those pioneered by E.J. Corey, the installation of the upper (α) and lower (ω) side chains onto the cyclopentane (B165970) core is a critical phase. This is often achieved through olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. This compound serves as a model precursor for the C7 α-side chain.
Conceptual Workflow: Prostaglandin Side Chain Installation
The general strategy involves the reaction of a functionalized cyclopentanone (B42830) derivative (often a lactol derived from the "Corey lactone") with a phosphorus ylide or a phosphonate (B1237965) carbanion to construct the α-side chain.
Caption: General workflow for prostaglandin side chain attachment.
Reaction Scheme: Horner-Wadsworth-Emmons (HWE) Reaction for the α-Side Chain
The HWE reaction is often preferred over the Wittig reaction in complex syntheses due to the easier removal of the phosphate (B84403) byproduct and often better E-selectivity when desired. For the synthesis of the natural PGF2α, a Z-selective Wittig reaction is typically employed for the α-chain. However, for illustrative purposes of a common olefination with a 7-carbon aldehyde, an HWE protocol is provided.
Caption: HWE reaction of this compound.
Representative Quantitative Data for HWE Olefination
| Reaction | Reagents | Solvent | Base | Temperature (°C) | Yield (%) | E:Z Ratio |
| Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate, this compound | THF | NaH | 0 to RT | 80-90 | >95:5 |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol provides a general method for the HWE reaction of this compound with triethyl phosphonoacetate. The hydroxyl group may require protection depending on the specific synthetic route.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester.
Application of 7-Hydroxyheptanal in the Synthesis of Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptanal is a valuable bifunctional molecule increasingly utilized as a versatile starting material in the synthesis of various insect pheromones. Its seven-carbon backbone, featuring a terminal aldehyde and a primary alcohol, provides two key functional groups that can be selectively manipulated to build the longer carbon chains and specific functionalities characteristic of many lepidopteran sex pheromones. This application note details the use of this compound in the synthesis of (Z)-7-dodecen-1-yl acetate (B1210297), a key component of the sex pheromone for several pest species, including the cabbage looper (Trichoplusia ni). The synthetic strategy hinges on a stereoselective Wittig reaction to construct the characteristic Z-alkene bond.
Key Applications and Synthetic Strategy
The primary application of this compound in this context is as a C7 building block. The aldehyde functionality serves as the electrophilic partner in a Wittig reaction, allowing for the introduction of the remaining carbon atoms of the target pheromone. The hydroxyl group is typically protected during this step and then deprotected and acetylated in the final stages of the synthesis.
A key transformation is the stereoselective Wittig reaction, which is crucial for establishing the (Z)- or cis-configuration of the double bond, a common structural motif in insect sex pheromones that is critical for biological activity.
Synthesis of (Z)-7-Dodecen-1-yl Acetate from this compound
The synthesis of (Z)-7-dodecen-1-yl acetate from a this compound precursor is a notable example of its application.[1] The overall synthetic pathway involves the protection of the hydroxyl group of this compound, followed by a stereoselective Wittig reaction with a suitable phosphonium (B103445) ylide, and subsequent deprotection and acetylation.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for (Z)-7-Dodecen-1-yl Acetate from this compound.
Experimental Protocols
The following protocols are based on established methodologies for Wittig reactions and subsequent transformations in pheromone synthesis.[1]
Part 1: Protection of this compound (Example: Acetylation)
-
Materials: this compound, acetic anhydride (B1165640), pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-oxoheptyl acetate.
-
Part 2: Wittig Reaction for the Synthesis of (Z)-7-Dodecen-1-yl Acetate
This key step utilizes a Wittig reaction between the protected 7-oxoheptyl acetate and an appropriate phosphonium ylide to form the desired Z-alkene.[1]
-
Materials: Pentyltriphenylphosphonium bromide, sodium amide (or other strong base), liquid ammonia (B1221849) (or anhydrous THF), 7-oxoheptyl acetate.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, condenser, and dropping funnel, suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous solvent (e.g., THF or liquid ammonia) under a nitrogen atmosphere.
-
Add a strong base such as sodium amide (1.1 eq) portion-wise at low temperature (-33 °C for liquid ammonia or -78 °C for THF) to generate the deep red-colored ylide.
-
Stir the ylide solution for 1-2 hours at this temperature.
-
Slowly add a solution of 7-oxoheptyl acetate (1.0 eq) in the same anhydrous solvent via the dropping funnel.
-
After the addition, allow the reaction mixture to stir at low temperature for several hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or hexane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate (Z)-7-dodecen-1-yl acetate.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (Z)-7-dodecen-1-yl acetate.
| Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Analytical Method |
| (Z)-7-Dodecen-1-yl Acetate | 7-Oxoheptyl Acetate | Pentyltriphenylphosphonium bromide, Sodium Amide | Liquid Ammonia/THF | 70-85 | >95 (Z-isomer) | GC-MS, ¹H NMR |
Signaling Pathway Diagram (Wittig Reaction Mechanism)
The following diagram illustrates the generally accepted mechanism for the Wittig reaction.
Caption: Mechanism of the Wittig Reaction.
Conclusion
This compound serves as an efficient and versatile precursor for the synthesis of insect pheromones. The strategic use of its aldehyde and hydroxyl functionalities, particularly in stereoselective Wittig reactions, allows for the concise construction of complex pheromone structures like (Z)-7-dodecen-1-yl acetate. The protocols outlined provide a framework for researchers in the fields of chemical ecology, pest management, and drug development to utilize this valuable starting material in their synthetic endeavors.
References
Protecting Group Strategies for the Synthesis of 7-Hydroxyheptanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of 7-hydroxyheptanal. The presence of both a primary alcohol and an aldehyde in this compound necessitates a careful selection of protecting groups to achieve chemoselectivity in subsequent synthetic transformations. This guide outlines orthogonal and chemoselective strategies for the protection and deprotection of the hydroxyl and aldehyde functionalities, ensuring high yields and purity of the desired intermediates.
Introduction
This compound is a bifunctional molecule containing a primary alcohol and an aldehyde. These functional groups exhibit distinct reactivities that can interfere with each other during multi-step syntheses. For instance, the hydroxyl group can react with organometallic reagents intended for the aldehyde, and the aldehyde can be incompatible with certain oxidation or reduction conditions aimed at modifying other parts of a molecule. Therefore, the use of protecting groups is essential to temporarily mask one functional group while transformations are carried out on the other.[1] An ideal protecting group strategy involves the use of groups that can be introduced and removed in high yields under mild conditions that do not affect other functional groups in the molecule.[2] This document explores two primary strategies: the selective protection of the alcohol and the selective protection of the aldehyde, as well as an orthogonal approach for the protection of both.
Chemoselective Protection Strategies
The choice of which functional group to protect first depends on the subsequent reaction steps. Aldehydes are generally more electrophilic than alcohols are nucleophilic, which can sometimes be exploited for chemoselective reactions. However, for cleaner and more controlled syntheses, protection is often the preferred route.
Strategy 1: Selective Protection of the Primary Alcohol
Silyl (B83357) ethers are the most common and effective protecting groups for alcohols due to their ease of formation, stability under a wide range of non-acidic conditions, and straightforward removal.[3] For a primary alcohol in the presence of an aldehyde, sterically hindered silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) are ideal as they react preferentially with the alcohol over the aldehyde.[4]
Data Presentation: Silyl Ether Protection of this compound
| Step | Protecting Group | Reagents and Conditions | Solvent | Reaction Time | Typical Yield (%) | Ref. |
| Protection | TBDMS | This compound, TBDMSCl, Imidazole (B134444) | DMF | 2 - 4 h | >95 | [5] |
| Protection | TIPS | This compound, TIPSCl, Imidazole, DMAP | DMF | 16 h | ~100 | [6] |
| Deprotection | TBDMS | 7-(tert-Butyldimethylsilyloxy)heptanal, TBAF | THF | 1 - 3 h | >95 | [7][8] |
| Deprotection | TIPS | 7-(Triisopropylsilyloxy)heptanal, TBAF | THF | 0.5 - 4 h | 84 - 95 | [6] |
Experimental Protocol: Synthesis of 7-(tert-Butyldimethylsilyloxy)heptanal
This protocol describes the selective protection of the primary alcohol in this compound as a TBDMS ether.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
To this solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-(tert-butyldimethylsilyloxy)heptanal.[9]
-
Strategy 2: Selective Protection of the Aldehyde
Acetals are excellent protecting groups for aldehydes and ketones as they are stable to basic and nucleophilic conditions.[10] The formation of a cyclic acetal (B89532) using a diol, such as ethylene (B1197577) glycol, is a common and efficient method for protecting aldehydes.[11] This reaction is acid-catalyzed and can be performed chemoselectively in the presence of an alcohol, although concurrent silylation of the alcohol might be a more robust strategy if the alcohol needs to be protected as well.[12]
Data Presentation: Acetal Protection of this compound
| Step | Protecting Group | Reagents and Conditions | Solvent | Reaction Time | Typical Yield (%) | Ref. |
| Protection | Diethyl acetal | This compound, Triethyl orthoformate, cat. Acid | Ethanol | 2 - 6 h | High | [13] |
| Protection | 1,3-Dioxolane | This compound, Ethylene glycol, cat. p-TsOH | Toluene | 4 - 8 h | >90 | [12] |
| Deprotection | Diethyl acetal | This compound diethyl acetal, Aqueous acid (e.g., 1M HCl) | Acetone/Water | 1 - 3 h | High | [14] |
| Deprotection | 1,3-Dioxolane | 2-(6-hydroxyhexyl)-1,3-dioxolane, Aqueous acid (e.g., 1M HCl) | Acetone/Water | 1 - 3 h | High | [14] |
Experimental Protocol: Synthesis of 2-(6-hydroxyhexyl)-1,3-dioxolane
This protocol describes the selective protection of the aldehyde in this compound as a cyclic acetal.
-
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(6-hydroxyhexyl)-1,3-dioxolane.
-
Orthogonal Protecting Group Strategy
For complex syntheses requiring manipulation of both ends of the this compound molecule, an orthogonal protecting group strategy is employed.[15] This involves protecting both the alcohol and the aldehyde with groups that can be removed under different conditions, allowing for selective deprotection and reaction at either site. A common orthogonal pair is a silyl ether for the alcohol (cleaved by fluoride) and an acetal for the aldehyde (cleaved by acid).[16]
Experimental Workflow: Orthogonal Protection of this compound
Caption: Orthogonal protection workflow for this compound.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a protecting group strategy is crucial and depends on the planned synthetic route.
Caption: Decision tree for protecting group strategy selection.
Conclusion
The successful synthesis of complex molecules derived from this compound relies heavily on the appropriate use of protecting group strategies. By selecting between chemoselective protection of either the alcohol or the aldehyde, or employing an orthogonal approach to protect both, researchers can achieve their synthetic goals with high efficiency and selectivity. The protocols and data presented in this document serve as a practical guide for scientists in the field of organic synthesis and drug development.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. 7-[(tert-butyldimethylsilyl)oxy]heptanal CAS#: 109529-06-8 [amp.chemicalbook.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. Protective Groups [organic-chemistry.org]
Application Notes and Protocols: Reaction of 7-Hydroxyheptanal with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aldehydes with Grignard reagents is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and the production of secondary alcohols.[1][2][3] 7-Hydroxyheptanal is a bifunctional molecule that presents a unique challenge for this transformation. The presence of both an aldehyde and a hydroxyl group necessitates a strategic approach to ensure the desired reaction occurs at the carbonyl center.
Grignard reagents are not only potent nucleophiles but also strong bases.[4][5] The acidic proton of the hydroxyl group in this compound will readily react with the Grignard reagent in a much faster acid-base reaction, quenching the reagent and preventing the nucleophilic attack on the aldehyde.[4][6] To circumvent this, the hydroxyl group must be "protected" by converting it into a functional group that is inert to the Grignard reagent.[7][8] This protecting group can then be removed in a subsequent step to yield the desired diol.
This document provides a detailed protocol for a multi-step synthesis involving the protection of this compound, its reaction with a Grignard reagent, and the subsequent deprotection to yield a 1,8-disubstituted-1,8-octanediol. The most common and robust protecting groups for alcohols in the context of Grignard reactions are silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, due to their ease of installation, stability under basic conditions, and straightforward removal.[4][6][8]
Overall Reaction Scheme
The overall transformation involves three key steps:
-
Protection: The hydroxyl group of this compound is protected as a TBDMS ether.
-
Grignard Addition: The protected aldehyde reacts with a Grignard reagent (R-MgBr) to form a secondary alcohol.
-
Deprotection: The TBDMS protecting group is removed to reveal the final 1,8-disubstituted-1,8-octanediol.
Experimental Workflow
The following diagram illustrates the general workflow for the reaction of this compound with a Grignard reagent.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Oxidation of 7-Hydroxyheptanal to 7-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of 7-oxoheptanoic acid via the selective oxidation of 7-hydroxyheptanal. This transformation is a key step in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. The protocols outlined herein focus on a robust and selective method utilizing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst, which allows for the efficient conversion of the primary alcohol functionality to a carboxylic acid while preserving the aldehyde moiety. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the reaction workflow.
Introduction
The selective oxidation of bifunctional molecules is a fundamental challenge in organic synthesis. The conversion of this compound to 7-oxoheptanoic acid presents the specific challenge of oxidizing a primary alcohol to a carboxylic acid in the presence of an aldehyde group. Traditional strong oxidizing agents often lack the required chemoselectivity, leading to the over-oxidation of the aldehyde to a carboxylic acid or other side reactions.
This protocol describes a reliable method employing a TEMPO-catalyzed oxidation system. TEMPO, a stable nitroxyl (B88944) radical, in conjunction with a co-oxidant, provides a mild and highly selective method for the oxidation of primary alcohols.[1] This approach is compatible with a wide range of functional groups, making it particularly suitable for complex molecule synthesis in drug development and other scientific disciplines.[2] 7-oxoheptanoic acid itself is a valuable intermediate in various synthetic pathways.[3]
Data Presentation
Physicochemical Properties of 7-Oxoheptanoic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
| IUPAC Name | 7-oxoheptanoic acid | [4] |
| CAS Number | 35923-65-0 | [3] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 48-51 °C | |
| Boiling Point | 285.9±13.0 °C at 760 mmHg | |
| Solubility | Soluble in water, methanol, and other polar organic solvents. |
Representative 1H and 13C NMR Data for 7-Oxoheptanoic Acid
1H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.77 | t, J = 1.5 Hz | 1H | -CHO |
| 2.46 | t, J = 7.3 Hz | 2H | -CH₂- adjacent to CHO |
| 2.35 | t, J = 7.4 Hz | 2H | -CH₂- adjacent to COOH |
| 1.68 – 1.60 | m | 4H | -CH₂-CH₂- |
| 1.43 – 1.35 | m | 2H | -CH₂- |
13C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 202.5 | C=O (aldehyde) |
| 179.2 | C=O (carboxylic acid) |
| 43.8 | -CH₂- adjacent to CHO |
| 33.8 | -CH₂- adjacent to COOH |
| 28.6 | -CH₂- |
| 24.3 | -CH₂- |
| 21.8 | -CH₂- |
Note: The spectral data presented are representative and may vary based on the solvent and experimental conditions.[5][6][7]
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of this compound
This protocol details a two-step, one-pot procedure for the conversion of a primary alcohol to a carboxylic acid using a TEMPO/bleach system followed by an in-situ oxidation of the intermediate aldehyde.[8]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (B82951) (NaOCl, commercial bleach, ~10-15% available chlorine)
-
Sodium chlorite (B76162) (NaClO₂)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Hydrochloric acid (HCl, 1M)
-
Sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of t-BuOH and water (4:1 v/v).
-
Initial Oxidation to Aldehyde: To the stirred solution, add TEMPO (0.05 eq) and sodium hypochlorite solution (1.2 eq) dropwise at 0 °C (ice bath). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Oxidation to Carboxylic Acid: Once the initial oxidation is complete, add a solution of sodium chlorite (1.5 eq) and sodium phosphate monobasic (1.5 eq) in water. Add 2-methyl-2-butene (2.0 eq) as a scavenger for hypochlorous acid.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir vigorously. Monitor the progress of the reaction by TLC until the intermediate aldehyde is fully converted to the carboxylic acid.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 7-oxoheptanoic acid.
Expected Yield: 75-85%
Characterization of 7-Oxoheptanoic Acid
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the carboxylic acid around 3300-2500 cm⁻¹, a sharp C=O stretch for the aldehyde around 1725 cm⁻¹, and another C=O stretch for the carboxylic acid around 1710 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show the molecular ion [M-H]⁻ at m/z 143.1.[9]
Diagrams
Caption: Experimental workflow for the synthesis of 7-oxoheptanoic acid.
Caption: Logical relationship of reactants in the oxidation process.
References
- 1. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. 7-Oxoheptanoic acid | CymitQuimica [cymitquimica.com]
- 4. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Oxoheptanoate | C7H11O3- | CID 9548029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 7-Hydroxyheptanal to 1,7-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 7-hydroxyheptanal to 1,7-heptanediol (B42083). This conversion is a fundamental transformation in organic synthesis, yielding a valuable diol intermediate for various applications, including the synthesis of polymers, pharmaceuticals, and fragrances.[1] The protocols herein focus on two primary methodologies: reduction using sodium borohydride (B1222165), a mild and selective chemoselective reducing agent, and catalytic hydrogenation, a scalable and atom-economical alternative. This document includes tabulated data for the physical and chemical properties of the reactant and product, detailed step-by-step experimental procedures, and a visual representation of the reaction workflow.
Introduction
The reduction of an aldehyde to a primary alcohol is a cornerstone of organic chemistry. In the case of a bifunctional molecule like this compound, the selective reduction of the aldehyde moiety in the presence of a hydroxyl group is crucial. The resulting product, 1,7-heptanediol, is a versatile building block in numerous synthetic pathways.[1] The selection of the appropriate reduction method is contingent on factors such as scale, desired purity, and available equipment. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its operational simplicity and high selectivity for aldehydes and ketones.[2][3][4] Catalytic hydrogenation offers an alternative, environmentally friendly approach, particularly for large-scale syntheses.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22054-13-3 | [5] |
| Molecular Formula | C₇H₁₄O₂ | [6] |
| Molecular Weight | 130.18 g/mol | [6] |
| Appearance | Not specified | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Table 2: Physical and Chemical Properties of 1,7-Heptanediol
| Property | Value | Reference |
| CAS Number | 629-30-1 | [7][8][9] |
| Molecular Formula | C₇H₁₆O₂ | [7][8][9] |
| Molecular Weight | 132.20 g/mol | [8][9] |
| Appearance | Colorless, viscous liquid | [1] |
| Boiling Point | 259 °C | |
| Melting Point | 17-19 °C | |
| Density | 0.951 g/mL at 25 °C | |
| Solubility | Soluble in water | [1] |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride
This protocol describes the reduction of this compound to 1,7-heptanediol using sodium borohydride in a laboratory setting.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add 1 M HCl at 0 °C to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1,7-heptanediol.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Catalytic Hydrogenation of this compound
This protocol outlines the reduction of this compound via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
Catalyst Slurry: In a suitable hydrogenation vessel, prepare a slurry of 10% Pd/C (5 mol%) in ethanol.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in ethanol to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentration: Wash the filter cake with ethanol. Concentrate the combined filtrate under reduced pressure to afford 1,7-heptanediol.
-
Purification: If necessary, purify the product by distillation under reduced pressure or by flash column chromatography.
Visualizations
Caption: Experimental workflows for the two primary methods of reducing this compound.
Discussion
Both sodium borohydride reduction and catalytic hydrogenation are effective methods for the synthesis of 1,7-heptanediol from this compound. The choice of method will depend on the specific requirements of the synthesis.
-
Sodium Borohydride Reduction: This method is well-suited for small to medium-scale laboratory syntheses.[2][3] It is a relatively simple procedure to perform and does not require specialized high-pressure equipment. The use of methanol as a solvent is convenient, and the workup is straightforward. However, the use of a stoichiometric amount of the reducing agent generates a significant amount of boron salts as byproducts, which must be removed during the workup.
-
Catalytic Hydrogenation: This method is highly efficient and atom-economical, making it ideal for large-scale industrial production. The catalyst can, in principle, be recovered and reused. The reaction is typically clean, with minimal byproduct formation. However, it requires specialized equipment to handle hydrogen gas under pressure, and care must be taken to handle the pyrophoric palladium on carbon catalyst safely.
For both methods, purification of the final product is often necessary to achieve high purity. Column chromatography is a common laboratory-scale purification technique, while distillation is more amenable to larger quantities. The purity of the final product can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
References
- 1. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]
- 6. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,7-Heptanediol [webbook.nist.gov]
- 8. 1,7-Heptanediol | C7H16O2 | CID 12381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,7-Heptanediol synthesis - chemicalbook [chemicalbook.com]
The Versatile Building Block: 7-Hydroxyheptanal in Medicinal Chemistry
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyheptanal, a bifunctional seven-carbon aldehyde, serves as a valuable and versatile starting material in the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring both a reactive aldehyde and a terminal hydroxyl group, allows for selective chemical modifications to construct complex molecular architectures. This application note explores the utility of this compound in medicinal chemistry, with a particular focus on its role as a precursor in the synthesis of prostaglandins, a class of potent lipid mediators with significant therapeutic applications. Detailed synthetic protocols, quantitative biological data for a key derivative, and visualizations of relevant signaling pathways are provided to illustrate its practical application in drug discovery and development.
Introduction
The quest for novel therapeutic agents often relies on the availability of versatile chemical building blocks that can be efficiently transformed into complex molecular scaffolds. This compound, with its dual functionality, represents such a scaffold. The aldehyde group provides a handle for carbon-carbon bond formation through reactions like the Wittig olefination, while the hydroxyl group can be protected and deprotected as needed, or further functionalized. These characteristics make it an attractive starting point for the total synthesis of natural products and their analogs, particularly in the realm of bioactive lipids.
This document will specifically delve into the application of this compound as a key intermediate in the synthesis of prostaglandins, highlighting a synthetic pathway to Prostaglandin (B15479496) E1 (PGE1), a compound with established therapeutic use.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 22054-13-3 | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Soluble in organic solvents | |
| XLogP3-AA | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Application in Prostaglandin Synthesis
Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of hormone-like effects in animals. Their synthesis has been a significant area of research in medicinal chemistry due to their therapeutic potential in various conditions. One of the most celebrated approaches to prostaglandin synthesis is the Corey synthesis, which often utilizes a key intermediate known as the "Corey aldehyde." this compound serves as a logical starting point for the construction of precursors to such intermediates.
The synthetic utility of this compound lies in its ability to be transformed into key fragments that are then assembled to form the prostaglandin core structure. A critical transformation is the elaboration of the aldehyde into the α-side chain of the prostaglandin, often achieved through a Wittig reaction.
Logical Workflow for Prostaglandin Synthesis from this compound
The following diagram illustrates a conceptual workflow for the synthesis of a prostaglandin, such as PGE1, starting from this compound. This highlights the key stages of the synthetic strategy.
Caption: Conceptual workflow for Prostaglandin E1 synthesis.
Experimental Protocols
While a direct, one-step conversion is not typical, the following protocols outline key reactions that are integral to the transformation of this compound into a prostaglandin precursor.
Protocol 1: Synthesis of this compound
This protocol is based on the oxidative cleavage of aleuritic acid.
Materials:
-
Aleuritic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium periodate (B1199274) (NaIO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water (H₂O)
Procedure:
-
A solution of sodium hydroxide (13.2 g) in water (660 ml) is added to aleuritic acid (100 g), and the suspension is stirred at 0° to 10° C.
-
To the resulting suspension of sodium aleuritate, a solution of sodium periodate (80 g) in water (800 ml) is added over 1 hour, maintaining the temperature below 15° C.
-
Dichloromethane (200 ml) is then added, and the mixture is stirred for an additional 2.5 hours at 15° C.
-
A further amount of dichloromethane (300 ml) and saturated aqueous sodium bicarbonate (100 ml) are added, and the mixture is stirred vigorously.
-
The precipitated sodium iodate (B108269) is removed by filtration, and the dichloromethane layer is separated.
-
The aqueous phase is washed with dichloromethane (500 ml).
-
The combined dichloromethane extracts are dried over anhydrous magnesium sulfate.
-
Removal of the dichloromethane in vacuo at a temperature below 40° C yields this compound.
Protocol 2: General Wittig Reaction for Side-Chain Elaboration
This protocol describes a general procedure for a Wittig reaction, a key step in attaching the side chains in prostaglandin synthesis. This would be performed on a derivative of this compound (e.g., the corresponding phosphonium (B103445) salt of the ω-chain).
Materials:
-
A phosphonium salt derived from a 7-carbon chain with a terminal functional group (e.g., from 7-bromoheptanoic acid)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
The "Corey aldehyde" or a similar cyclopentenone intermediate
Procedure:
-
The phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
-
The strong base is added dropwise to the suspension to form the ylide (a color change is often observed).
-
The mixture is stirred for a period to ensure complete ylide formation.
-
A solution of the "Corey aldehyde" in the anhydrous solvent is then added dropwise to the ylide solution at a low temperature.
-
The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired prostaglandin precursor with the attached side chain.
Biological Activity of Prostaglandin E1 (PGE1)
PGE1, a potential downstream product of a synthetic route originating from this compound, exhibits a range of biological activities mediated by its interaction with specific G-protein coupled receptors (GPCRs) known as EP receptors.
Quantitative Biological Data for PGE1
The following table summarizes the binding affinities and functional potencies of PGE1 at its primary receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Downstream Effect | Reference |
| EP1 | ~15 | ~20 (Ca²⁺ mobilization) | ↑ Intracellular Ca²⁺ | [3] |
| EP2 | ~30 | ~5 (cAMP accumulation) | ↑ cAMP | [3] |
| EP3 | ~1 | ~0.3 (cAMP inhibition) | ↓ cAMP | [3][4] |
| EP4 | ~3 | ~1 (cAMP accumulation) | ↑ cAMP | [3] |
Note: The exact values can vary depending on the cell type and experimental conditions.
Signaling Pathways of Prostaglandin E1
PGE1 exerts its diverse physiological effects by activating distinct intracellular signaling cascades upon binding to its cognate EP receptors. The diagram below illustrates the primary signaling pathways associated with PGE1 receptor activation.
Caption: Prostaglandin E1 signaling pathways.[3][4]
Conclusion
This compound is a valuable and adaptable building block in medicinal chemistry, particularly for the synthesis of complex bioactive lipids like prostaglandins. Its bifunctional nature allows for strategic and controlled chemical manipulations to construct intricate molecular architectures. The successful synthesis of therapeutically important molecules such as Prostaglandin E1, starting from precursors derivable from this compound, underscores its significance in drug discovery. The detailed protocols and biological data presented herein provide a foundation for researchers to explore the full potential of this versatile seven-carbon synthon in the development of novel therapeutic agents.
References
Application Notes and Protocols: Cyclization Reactions Involving 7-Hydroxyheptanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptanal is a bifunctional molecule containing both a hydroxyl and an aldehyde group. This structure allows it to undergo an intramolecular cyclization reaction to form a cyclic hemiacetal, 2-oxepanol. This transformation is a fundamental reaction in organic chemistry and is relevant in the synthesis of various heterocyclic compounds. The resulting seven-membered oxepane (B1206615) ring system is a structural motif found in a number of natural products and pharmacologically active molecules. Understanding and controlling this cyclization is crucial for the strategic synthesis of more complex molecular architectures.
These application notes provide an overview of the intramolecular cyclization of this compound, including reaction mechanisms, detailed experimental protocols for its synthesis and subsequent cyclization, and representative data.
Reaction Mechanism: Intramolecular Hemiacetal Formation
The cyclization of this compound proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the aldehyde. This reaction is typically reversible and can be catalyzed by either acid or base.
-
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group. Subsequent deprotonation of the resulting oxonium ion yields the neutral cyclic hemiacetal.[1][2][3]
-
Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which is a more potent nucleophile. The alkoxide then attacks the carbonyl carbon, and subsequent protonation of the resulting oxyanion affords the cyclic hemiacetal.
The equilibrium between the open-chain hydroxyaldehyde and the cyclic hemiacetal is influenced by several factors, including the stability of the resulting ring. While five- and six-membered rings are generally the most stable and readily formed, the formation of seven-membered rings, such as in the case of this compound, is also feasible.
Data Presentation
Due to the limited availability of specific experimental data in the peer-reviewed literature for the cyclization of this compound, the following tables present representative data that would be expected for such a reaction, based on general principles of intramolecular hemiacetal formation.
Table 1: Representative Reaction Conditions for the Cyclization of this compound
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Sodium hydroxide (B78521) (NaOH) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Tetrahydrofuran (THF) |
| Concentration of this compound | 0.1 M | 0.1 M |
| Catalyst Loading | 0.05 mol % | 0.1 mol % |
| Temperature | Room Temperature (25 °C) | Room Temperature (25 °C) |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
Table 2: Expected Spectroscopic Data for this compound and 2-Oxepanol
| Spectroscopic Technique | This compound (Starting Material) | 2-Oxepanol (Product) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.77 (t, 1H, -CHO), 3.65 (t, 2H, -CH₂OH), 2.43 (dt, 2H, -CH₂CHO), 1.65-1.30 (m, 8H, other -CH₂-) | δ 4.80 (m, 1H, O-CH-OH), 3.90-3.60 (m, 2H, -CH₂O-), 1.80-1.40 (m, 10H, other -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.8 (-CHO), 62.9 (-CH₂OH), 43.9 (-CH₂CHO), 32.5, 29.0, 25.5, 22.0 (other -CH₂-) | δ 98.5 (O-CH-OH), 68.0 (-CH₂O-), 35.0, 30.0, 29.5, 26.0, 23.0 (other -CH₂-) |
| IR (thin film, cm⁻¹) | 3400 (br, O-H), 2930, 2860 (C-H), 2720 (aldehyde C-H), 1725 (C=O) | 3350 (br, O-H), 2930, 2860 (C-H), 1050 (C-O) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.
Materials:
-
Aleuritic acid
-
Sodium hydroxide (NaOH)
-
Sodium periodate (B1199274) (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
A solution of sodium hydroxide (13.2 g) in water (660 mL) is added to a suspension of aleuritic acid (100 g) while stirring at 0-10 °C.
-
To the resulting suspension of sodium aleuritate, a solution of sodium periodate (80 g) in water (800 mL) is added over 1 hour, maintaining the temperature below 15 °C.
-
Dichloromethane (200 mL) is then added, and the mixture is stirred for an additional 2.5 hours at 15 °C.
-
An additional 300 mL of dichloromethane and 100 mL of saturated aqueous sodium bicarbonate are added, and the mixture is stirred vigorously.
-
The precipitated sodium iodate (B108269) is removed by filtration.
-
The dichloromethane layer is separated, and the aqueous phase is extracted with dichloromethane (500 mL).
-
The combined dichloromethane extracts are dried over anhydrous magnesium sulfate.
-
The dichloromethane is removed in vacuo at a temperature below 40 °C to yield this compound.
Protocol 2: Acid-Catalyzed Intramolecular Cyclization of this compound
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.30 g, 10 mmol) in dichloromethane (100 mL).
-
Add p-toluenesulfonic acid (9.5 mg, 0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the aldehyde carbonyl peak (~1725 cm⁻¹) and the appearance of the cyclic hemiacetal.
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-oxepanol.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Reaction Scheme: Acid-Catalyzed Cyclization of this compound
Caption: Acid-catalyzed intramolecular cyclization of this compound.
Experimental Workflow for Cyclization
References
Application Notes and Protocols for the Derivatization of 7-Hydroxyheptanal for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 7-Hydroxyheptanal for analytical applications. Derivatization is a critical step to enhance the volatility, thermal stability, and detectability of this bifunctional analyte for chromatographic analysis, particularly by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a bifunctional molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. These polar groups impart low volatility and potential thermal instability, making direct analysis by GC challenging. Derivatization chemically modifies these functional groups, rendering the molecule more amenable to chromatographic separation and detection. The primary objectives of derivatizing this compound are to:
-
Increase volatility for GC analysis.
-
Improve thermal stability to prevent degradation in the GC injector.
-
Enhance detector response and sensitivity.
-
Improve chromatographic peak shape.
This document outlines two primary derivatization strategies: a two-step derivatization for GC-MS analysis targeting both functional groups, and a single-step derivatization for HPLC-UV analysis of the aldehyde group.
Two-Step Derivatization for GC-MS Analysis: Oximation followed by Silylation
This is a comprehensive method for the analysis of hydroxy aldehydes, involving the protection of the aldehyde group by oximation, followed by the silylation of the hydroxyl group. This approach ensures both functional groups are derivatized, leading to a stable and volatile compound suitable for GC-MS analysis.[1][2]
Protocol 1: PFBHA Oximation of the Aldehyde Group followed by MSTFA Silylation of the Hydroxyl Group
This protocol first derivatizes the aldehyde group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by silylation of the hydroxyl group with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Hexane (B92381) (or other suitable organic solvent)
-
Reagent water
-
Buffer solution (pH 4-6)
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL with PTFE-lined caps)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Experimental Protocol:
Step 1: PFBHA Oximation [1]
-
Sample Preparation: Place 1 mL of the aqueous sample containing this compound into a reaction vial.
-
pH Adjustment: Adjust the pH of the sample to approximately 4-6 using a suitable buffer.
-
Derivatization Reagent Addition: Add 100 µL of a freshly prepared PFBHA solution (e.g., 10 mg/mL in reagent water).
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-70°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of hexane, vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
Step 2: MSTFA Silylation [3]
-
Solvent Evaporation: Evaporate the hexane from the dried extract under a gentle stream of nitrogen.
-
Silylation Reagent Addition: To the dried residue, add 100 µL of MSTFA and 10 µL of pyridine.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
Workflow Diagram:
Caption: Workflow for the two-step derivatization of this compound.
Derivatization for HPLC-UV Analysis: DNPH Derivatization
For the analysis of the aldehyde functional group by HPLC with UV detection, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common and robust method.[4][5][6] This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance, significantly enhancing detection sensitivity.
Protocol 2: DNPH Derivatization of the Aldehyde Group
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile (B52724) with acid catalyst)
-
Acetonitrile, HPLC grade
-
Reagent water, HPLC grade
-
Buffer solution (pH 3)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Reaction vials
-
Heating block or water bath
Experimental Protocol:
-
Sample Preparation: Take a measured volume of the aqueous sample containing this compound.
-
pH Adjustment: Buffer the sample to pH 3.
-
Derivatization: Add an excess of the DNPH reagent.
-
Reaction: Heat the mixture at 40°C for 1 hour.
-
Extraction and Concentration: Pass the reaction mixture through a C18 SPE cartridge to extract the DNPH-hydrazone derivative.
-
Elution: Elute the derivative from the SPE cartridge with acetonitrile.
-
Analysis: Inject an aliquot of the eluate into the HPLC-UV system for analysis, with detection typically at 360 nm.
Workflow Diagram:
Caption: Workflow for DNPH derivatization of this compound for HPLC-UV analysis.
Quantitative Data
The following tables summarize representative quantitative data for the analytical methods described. Note that this data is based on studies of similar aldehydes and alcohols and should be used as a guideline. Method validation with this compound is recommended for accurate quantification.
Table 1: Representative Performance Data for PFBHA Oximation of Aldehydes followed by GC-MS
| Parameter | Heptanal | Hexanal | Reference |
| Limit of Detection (LOD) | 0.005 nM | 0.006 nM | [7] |
| Limit of Quantification (LOQ) | 0.5 nM | 5 nM | [8] |
| Linearity (R²) | >0.99 | >0.99 | [2] |
| Recovery | >85% | >85% | [2] |
Table 2: Representative Performance Data for MSTFA Silylation of Alcohols followed by GC-MS
| Parameter | Long-chain Alcohols | Steroids (with -OH) | Reference |
| Limit of Detection (LOD) | - | 0.01 - 1.0 ng/mL | [9] |
| Limit of Quantification (LOQ) | - | - | |
| Linearity (R²) | - | >0.994 | [9] |
| Recovery | >90% | - |
Table 3: Representative Performance Data for DNPH Derivatization of Aldehydes followed by HPLC-UV
| Parameter | Formaldehyde | Acetaldehyde | Reference |
| Limit of Detection (LOD) | ~0.1 ng | ~0.1 ng | [4] |
| Limit of Quantification (LOQ) | - | - | |
| Linearity (R²) | 0.999 | 0.999 | [4] |
| Recovery | >95% | >95% |
Discussion
GC-MS Approach: The two-step derivatization using PFBHA and MSTFA is a highly effective method for the comprehensive analysis of this compound. PFBHA specifically targets the aldehyde group, forming a stable oxime that is amenable to GC analysis. The subsequent silylation of the hydroxyl group ensures the entire molecule is volatilized, leading to sharp, symmetrical peaks and improved sensitivity. The pentafluorobenzyl group from PFBHA provides a characteristic mass fragment (m/z 181) that is useful for selected ion monitoring (SIM) in MS, enhancing selectivity and lowering detection limits.[1]
HPLC-UV Approach: DNPH derivatization is a classic and reliable method for quantifying aldehydes. The resulting hydrazone is highly chromophoric, allowing for sensitive UV detection. This method is particularly useful when GC-MS is not available or when the focus is solely on the quantification of the aldehyde functionality. However, it does not provide information about the hydroxyl group.
Conclusion
The choice of derivatization method for this compound depends on the analytical objective and available instrumentation. For a comprehensive analysis of the intact molecule, the two-step PFBHA oximation and MSTFA silylation followed by GC-MS is the recommended approach. For a more targeted quantification of the aldehyde group, DNPH derivatization coupled with HPLC-UV provides a robust and sensitive alternative. Proper method validation is crucial to ensure accurate and reliable results for the analysis of this compound in various matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-Hydroxyheptanal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Hydroxyheptanal.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound include:
-
Oxidative Cleavage of Aleuritic Acid: This method utilizes sodium periodate (B1199274) to cleave the vicinal diol in aleuritic acid, yielding this compound.
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Ozonolysis of Cycloheptene (B1346976): This process involves the cleavage of the double bond in cycloheptene using ozone, followed by a reductive workup to produce the desired hydroxyaldehyde.
-
Selective Oxidation of 1,7-Heptanediol (B42083): This method employs specific oxidizing agents to partially oxidize one of the primary alcohol groups of 1,7-heptanediol to an aldehyde.
Q2: Which synthesis method generally provides the highest yield?
A2: The oxidative cleavage of aleuritic acid is reported to provide a good yield of this compound.[1] However, the ozonolysis of cycloheptene can also be a high-yielding method if the reaction conditions, particularly the workup step, are carefully controlled. The yield from the oxidation of 1,7-heptanediol is highly dependent on the selectivity of the oxidizing agent used.
Q3: What are the main challenges in synthesizing and purifying this compound?
A3: Common challenges include:
-
Over-oxidation: The aldehyde group in this compound is susceptible to further oxidation to a carboxylic acid (7-hydroxyheptanoic acid), especially during ozonolysis or oxidation of the diol.
-
Side-product formation: Depending on the synthesis route, various side products can form, complicating the purification process.
-
Purification: this compound is a relatively polar molecule, which can make its separation from polar byproducts and solvents challenging. Column chromatography is often required for purification.[2]
Troubleshooting Guides
Method 1: Oxidative Cleavage of Aleuritic Acid
Issue: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the sodium periodate is added portion-wise and the reaction temperature is maintained below 15°C to prevent degradation of the product.[1] |
| Degradation of product | Avoid high temperatures during the reaction and workup. The aldehyde is sensitive to heat. |
| Inefficient extraction | Use a suitable solvent like dichloromethane (B109758) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[1] |
| Loss during workup | The precipitated sodium iodate (B108269) should be thoroughly washed with the extraction solvent to recover any adsorbed product. |
Method 2: Ozonolysis of Cycloheptene
Issue: The final product is 7-hydroxyheptanoic acid instead of this compound (over-oxidation).
| Possible Cause | Troubleshooting Suggestion |
| Oxidative workup | An oxidative workup (e.g., using hydrogen peroxide) will convert the intermediate ozonide to a carboxylic acid.[3] |
| Incorrect workup reagent | Use a reductive workup to obtain the aldehyde. Common reducing agents include dimethyl sulfide (B99878) (DMS), zinc dust with water, or triphenylphosphine.[4] |
| Spontaneous oxidation | Aldehydes can be sensitive to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during and after the workup. |
Issue: Formation of unknown side products.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the ozonolysis reaction goes to completion. The disappearance of the blue color of ozone can be an indicator.[3] |
| Side reactions of the ozonide | The ozonide intermediate can be unstable. Perform the reaction at low temperatures (typically -78°C) and proceed with the reductive workup immediately after the ozonolysis is complete.[3] |
| Alternative reaction pathway | A novel approach involves conducting the ozonolysis in a solvent/water mixture (e.g., 5% water in acetone) at 0°C. This can directly yield the aldehyde and avoids the need for a separate reductive workup, potentially minimizing side reactions.[5] |
Method 3: Selective Oxidation of 1,7-Heptanediol
Issue: Low yield and formation of heptanedial (B1606426) or 7-hydroxyheptanoic acid.
| Possible Cause | Troubleshooting Suggestion |
| Non-selective oxidizing agent | Use a mild and selective oxidizing agent that is known to convert primary alcohols to aldehydes with minimal over-oxidation. |
| Over-oxidation of the desired product | Control the stoichiometry of the oxidizing agent. Using an excess of the oxidant will lead to the formation of the dicarboxylic acid. |
| Formation of the dialdehyde (B1249045) | To favor the formation of the mono-aldehyde, you can use a sub-stoichiometric amount of the oxidizing agent and stop the reaction at partial conversion, followed by separation of the desired product. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidative Cleavage | Aleuritic Acid | Sodium periodate | ~76% | High yield, readily available starting material from natural sources. | Generates significant inorganic waste (sodium iodate). |
| Ozonolysis | Cycloheptene | Ozone, Reductive workup agent (e.g., DMS) | Variable (can be high) | Direct route from a simple starting material. | Requires specialized equipment (ozone generator), ozonides can be explosive, risk of over-oxidation. |
| Selective Oxidation | 1,7-Heptanediol | Selective oxidizing agent (e.g., PCC, DMP) | Variable | Can be a clean reaction with the right choice of reagent. | Selectivity can be a challenge, risk of over-oxidation or dialdehyde formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Aleuritic Acid
-
Preparation of Sodium Aleuritate: In a flask, add 100 g of aleuritic acid to a solution of 13.2 g of sodium hydroxide (B78521) in 660 ml of water. Stir the suspension at 0-10°C.
-
Oxidative Cleavage: Prepare a solution of 80 g of sodium periodate in 800 ml of water. Add this solution to the sodium aleuritate suspension over 1 hour, ensuring the temperature does not exceed 15°C.
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Reaction: Add 200 ml of dichloromethane to the mixture and continue stirring for 2.5 hours at 15°C.
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Workup: Add an additional 300 ml of dichloromethane and 100 ml of saturated aqueous sodium bicarbonate solution. Stir the mixture vigorously.
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Isolation: Filter the mixture to remove the precipitated sodium iodate. Separate the dichloromethane layer.
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Extraction: Wash the aqueous phase with 500 ml of dichloromethane.
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Drying and Concentration: Combine all dichloromethane extracts and dry them over anhydrous magnesium sulfate. Remove the dichloromethane under reduced pressure at a temperature below 40°C to obtain this compound.[1]
Protocol 2: General Procedure for Ozonolysis of Cycloheptene
-
Dissolution: Dissolve cycloheptene in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and a cold bath.
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Ozonolysis: Cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.[3]
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Purging: Bubble an inert gas (e.g., nitrogen or argon) through the solution to remove excess ozone.
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Reductive Workup: While maintaining the low temperature, add a reducing agent such as dimethyl sulfide.
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Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. The reaction is typically quenched by the addition of water.
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Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it. The crude product is then purified, usually by column chromatography.
Visualizations
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
Technical Support Center: Purification of 7-Hydroxyheptanal by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Hydroxyheptanal by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying this compound?
A1: Common impurities can include unreacted starting materials from its synthesis, such as 1,7-heptanediol, and byproducts from the reaction. A significant impurity to be aware of is 7-hydroxyheptanoic acid, which forms due to the air oxidation of the aldehyde functional group.[1]
Q2: My this compound appears to be degrading on the silica (B1680970) gel column, leading to low yields. What could be the cause and how can I prevent it?
A2: Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze the formation of hemiacetals and acetals, especially if an alcohol is used in the mobile phase.[2] This can lead to streaking, poor separation, and lower yields. To mitigate this, you can either use a different stationary phase like neutral alumina (B75360) or add a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2]
Q3: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A3: A good starting point for determining the optimal mobile phase is to perform thin-layer chromatography (TLC) analysis. Aim for a solvent system that gives your product an Rf value of approximately 0.3 for good separation.[2] A common mobile phase for polar compounds like this compound is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
Q4: Should I use silica gel or alumina as the stationary phase for purifying this compound?
A4: The choice depends on the stability of your compound. While silica gel is the most common stationary phase, its acidic nature can be problematic for sensitive aldehydes.[2] Alumina is a good alternative as it is slightly basic (neutral and acidic versions are also available) and can prevent acid-catalyzed degradation. However, alumina can sometimes be more reactive towards certain functional groups. It is advisable to run a quick TLC on both silica and alumina plates to see which stationary phase provides better separation and less degradation for your specific sample.
Q5: How can I effectively remove the corresponding carboxylic acid impurity (7-hydroxyheptanoic acid) from my this compound sample?
A5: Since 7-hydroxyheptanoic acid is more polar than this compound, it should elute later from a normal-phase column. By using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, the this compound should elute before the carboxylic acid. Careful fraction collection and monitoring by TLC are crucial to separate the two compounds effectively.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Degradation on Column: The aldehyde is sensitive to the stationary phase. | - Add 0.1-1% triethylamine to your mobile phase to neutralize silica gel.- Switch to neutral alumina as the stationary phase. |
| Compound is Volatile: The compound may be lost during solvent removal. | - Use a rotary evaporator at a controlled, lower temperature and pressure.- Avoid using high vacuum for extended periods. | |
| Poor Separation (Co-elution of Impurities) | Inappropriate Mobile Phase: The polarity of the eluent is not optimized. | - Perform a thorough TLC analysis with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (aim for an Rf of ~0.3 for the product).- Use a shallow gradient elution to improve resolution between closely eluting spots. |
| Column Overloading: Too much sample was loaded onto the column. | - Use a larger column or load less material.- A general rule is to use a 30-100:1 ratio of stationary phase to crude sample by weight. | |
| Streaking or Tailing of the Product Spot on TLC/Column | Compound-Stationary Phase Interaction: Strong interaction between the aldehyde/hydroxyl groups and the stationary phase. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase to reduce tailing.- As mentioned for low yield, adding triethylamine or using alumina can also help. |
| Sample is not fully dissolved: The sample precipitated upon loading. | - Ensure your sample is fully dissolved in a minimum amount of the initial mobile phase before loading.- Consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. | |
| No Compound Eluting from the Column | Compound is too Polar: The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in hexane).- If the compound is still not eluting, a more polar solvent system like dichloromethane/methanol (B129727) may be necessary. |
| Irreversible Adsorption/Decomposition: The compound has strongly adsorbed to or decomposed on the stationary phase. | - This is a more severe issue. Try eluting with a very polar solvent (e.g., 10% methanol in dichloromethane). If this fails, the purification strategy may need to be reconsidered (e.g., using a different stationary phase or a protection-deprotection strategy). |
Experimental Protocol
This protocol provides a general methodology for the purification of this compound by flash column chromatography. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Column:
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Select a glass column of appropriate size. For purifying 1-2 grams of crude material, a column with a diameter of 4-5 cm is suitable.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
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Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
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Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.
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Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
2. Sample Preparation and Loading:
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Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading":
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Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
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Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
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Carefully add this powder to the top of the column.
-
3. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
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Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the separation; typically 10-20 mL fractions are collected.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). A suggested gradient is provided in the table below.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
4. Product Isolation:
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Combine the fractions containing the pure this compound (as determined by TLC).
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Remove the solvent using a rotary evaporator at a moderate temperature (e.g., 30-40°C) to avoid loss of the product.
-
Further dry the purified product under high vacuum to remove any residual solvent.
Mobile Phase Gradient Example
| Step | Hexane (%) | Ethyl Acetate (%) | Volume | Purpose |
| 1 | 95 | 5 | 2-3 Column Volumes | Elute non-polar impurities |
| 2 | 90 | 10 | 3-4 Column Volumes | Elute this compound |
| 3 | 80 | 20 | 3-4 Column Volumes | Continue eluting the product |
| 4 | 50 | 50 | 2-3 Column Volumes | Elute more polar impurities |
| 5 | 0 | 100 | 1-2 Column Volumes | Column flush |
Note: This is an example gradient and should be optimized based on TLC analysis of the crude mixture.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Relationships between experimental parameters and purification outcomes.
References
Technical Support Center: 7-Hydroxyheptanal Synthesis
Welcome to the technical support center for the synthesis of 7-Hydroxyheptanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve issues related to impurities and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory-scale methods for synthesizing this compound?
There are three principal routes for the synthesis of this compound, each with its own set of advantages and potential challenges:
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Oxidation of 1,7-Heptanediol : This is a common method involving the selective oxidation of one of the two primary alcohol groups to an aldehyde.[1][2] Mild oxidizing agents are required to prevent over-oxidation.
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Hydroformylation of 6-hexen-1-ol : This industrial-style process involves reacting 6-hexen-1-ol with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst, typically rhodium-based.[1][3]
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Oxidative Cleavage of Aleuritic Acid : This route utilizes a long-chain natural product, aleuritic acid, which is cleaved using a strong oxidizing agent like sodium periodate (B1199274) to yield this compound and another fragment.[4]
Q2: My final product is contaminated with a significant amount of Heptanedial (the dialdehyde). What is the likely cause and how can I fix it?
The presence of Heptanedial indicates the oxidation of both primary alcohol groups of the 1,7-Heptanediol starting material. This typically occurs when an excess of the oxidizing agent is used or if the reaction is run for too long.
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Solution : Carefully control the stoichiometry of your oxidizing agent. A 1:1 molar ratio of oxidant to diol is theoretically required, but slight adjustments may be needed. Consider adding the oxidant slowly (e.g., via syringe pump) to a solution of the diol to maintain a low localized concentration of the oxidant and favor mono-oxidation.
Q3: After workup of my reaction, the product has a very strong and unpleasant smell. What could be the cause?
A strong, pervasive odor is a hallmark of the Swern oxidation, which produces dimethyl sulfide (B99878) ((CH₃)₂S) as a stoichiometric byproduct.[5][6]
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Solution : This impurity can be removed during the workup phase. Quench the reaction mixture with an oxidizing agent like bleach (sodium hypochlorite) or Oxone solution, which will oxidize the volatile and odorous dimethyl sulfide to non-volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone.[7] Always perform this procedure in a well-ventilated fume hood.
Q4: My NMR analysis shows a significant branched aldehyde impurity alongside my target this compound. What is the source of this?
This issue is specific to the hydroformylation of 6-hexen-1-ol. The formyl group can add to either carbon of the double bond. Addition to the terminal carbon gives the desired linear product (n-isomer), while addition to the internal carbon gives the branched 2-methyl-6-hydroxyhexanal (iso-isomer).[8]
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Solution : The ratio of linear to branched products (regioselectivity) is highly dependent on the catalyst system, particularly the ligands on the metal center (e.g., rhodium). Bulky phosphine (B1218219) ligands often favor the formation of the linear aldehyde. You may need to screen different catalysts or ligand systems to improve the regioselectivity of your reaction.[3]
Q5: I am observing a carboxylic acid impurity (7-hydroxyheptanoic acid) in my product. How can I prevent its formation?
The formation of 7-hydroxyheptanoic acid is due to the over-oxidation of the target aldehyde. This is a common problem when using strong oxidizing agents (like Jones reagent) or when water is present in the reaction mixture, which can lead to the formation of an aldehyde hydrate (B1144303) that is easily oxidized.[9][10]
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Solution : Use a mild, anhydrous oxidizing agent specifically designed to stop at the aldehyde stage. Pyridinium chlorochromate (PCC) and Swern oxidation conditions are excellent choices for this transformation as they are typically run in anhydrous solvents like dichloromethane (B109758) (DCM), which minimizes hydrate formation.[5][11]
Troubleshooting Guides by Synthetic Route
Guide 1: Synthesis via Oxidation of 1,7-Heptanediol
This method is versatile but requires careful control to achieve selective mono-oxidation. The choice of oxidant (e.g., PCC, Swern) is critical.
Common Impurities & Troubleshooting Actions
| Impurity | Potential Cause | Analytical Signature (GC-MS/NMR) | Troubleshooting Action |
| 1,7-Heptanediol | Incomplete reaction; insufficient oxidant. | GC-MS peak matching starting material; NMR signals for two -CH₂OH groups. | Increase oxidant stoichiometry slightly (e.g., to 1.1 eq); increase reaction time or temperature moderately. |
| Heptanedial | Over-oxidation; excess oxidant. | Higher molecular weight peak in GC-MS; two aldehyde protons in ¹H NMR (~9.7 ppm). | Use no more than 1.0 equivalent of oxidant; add oxidant slowly to the diol solution. |
| 7-Hydroxyheptanoic Acid | Over-oxidation, often due to water contamination. | Carboxylic acid proton in ¹H NMR (>10 ppm); GC-MS peak (may require derivatization). | Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). Use a mild, anhydrous oxidant like PCC or Swern reagents.[10][12] |
| Lactone Byproduct | Intramolecular cyclization of an intermediate or the product, followed by oxidation.[13] | Distinctive ester carbonyl in ¹³C NMR (~170-175 ppm) and IR (~1735-1750 cm⁻¹). | Keep reaction temperatures low, especially during Swern oxidation. Minimize reaction time once the starting material is consumed. |
| Dimethyl Sulfide | (Swern Oxidation Only) Stoichiometric byproduct.[7] | Strong, unpleasant odor; low boiling point. | Quench the reaction with bleach or Oxone solution during workup to oxidize it to odorless DMSO.[7] |
Guide 2: Synthesis via Hydroformylation of 6-hexen-1-ol
This route offers high atom economy but presents challenges in controlling selectivity.
Common Impurities & Troubleshooting Actions
| Impurity | Potential Cause | Analytical Signature (GC-MS/NMR) | Troubleshooting Action |
| Unreacted 6-hexen-1-ol | Incomplete reaction; poor catalyst activity. | GC-MS peak matching starting material; alkene signals in NMR (~5.0 and 5.8 ppm). | Increase catalyst loading, temperature, or pressure (CO/H₂). Ensure catalyst is active. |
| 2-Methyl-6-hydroxyhexanal | Poor regioselectivity of the catalyst. | Isomeric peak in GC-MS with same mass as product; complex aldehyde region in NMR. | Change the catalyst system. Use catalysts with bulky phosphine ligands to favor linear product formation.[3][8] |
| 1-Heptanol / Heptane | Hydrogenation of the starting material or product. | GC-MS peaks corresponding to the saturated alcohol or alkane. | Adjust the H₂/CO ratio. Lowering the partial pressure of H₂ can disfavor the hydrogenation side reaction. |
| Isomerized Alkenes | Catalyst-induced migration of the double bond in the starting material. | Multiple alkene signals in NMR; GC-MS peaks for isomers of 6-hexen-1-ol. | Select a catalyst system known to have low isomerization activity. Lower reaction temperatures can also help. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Product Purity
This protocol provides a general method for assessing the purity of a this compound sample and identifying volatile impurities.
-
Sample Preparation : Dilute 1-2 mg of the crude or purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation : Use a gas chromatograph equipped with a mass spectrometer detector.
-
GC Conditions :
-
Column : Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium, constant flow (e.g., 1 mL/min).
-
Oven Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 400.
-
-
Analysis : Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available. Quantify relative peak areas to estimate purity.
Protocol 2: Oxidative Quench for Swern Byproducts
This procedure is performed after the Swern oxidation is complete and before the main aqueous workup to eliminate odorous dimethyl sulfide.
-
Safety : Perform all steps in a well-ventilated chemical fume hood.
-
Cooling : After the reaction has been warmed to room temperature, cool the reaction flask back down to 0 °C in an ice bath.
-
Quenching : While stirring vigorously, slowly add a solution of commercial bleach (sodium hypochlorite, ~5-8%) dropwise. You will have an exothermic reaction. Maintain the temperature below 20 °C.
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Endpoint : Continue adding the bleach solution until the unpleasant odor is no longer detectable. A potassium iodide-starch paper test can be used to check for excess oxidant.
-
Workup : Proceed with the standard aqueous extraction procedure to isolate the this compound product.
Visualizations
Synthesis and Impurity Workflow
Caption: Workflow for the oxidation of 1,7-Heptanediol to this compound and common impurity pathways.
Troubleshooting Logic for Hydroformylation
Caption: Logical relationships for troubleshooting common issues in the hydroformylation synthesis route.
References
- 1. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]
- 2. 1,7-Heptanediol | C7H16O2 | CID 12381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern_oxidation [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Wittig Reactions with 7-Hydroxyheptanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Wittig reactions involving 7-hydroxyheptanal.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of this compound for a Wittig reaction?
A1: Yes, it is highly recommended. The Wittig reaction typically requires a strong base (e.g., n-BuLi, NaH, KOtBu) to generate the ylide.[1][2] The acidic proton of the hydroxyl group in this compound will react with the base, consuming it and potentially leading to a poor yield or failure of the desired reaction.[3] Deprotonation of the hydroxyl group can also affect the reactivity of the aldehyde.[3]
Q2: What are suitable protecting groups for the hydroxyl group in this context?
A2: Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ether, are a common and effective choice.[3][4] They are stable to the basic conditions of the Wittig reaction and can be easily removed later under acidic conditions or with a fluoride (B91410) source.[4][5] Another option is a tetrahydropyranyl (THP) ether, which is also stable to base and cleaved with acid.[5][6]
Q3: My Wittig reaction is not working, even with a protected this compound. What are some common causes?
A3: Several factors could be at play:
-
Inactive Ylide: The ylide may not have formed correctly. This could be due to impure or old phosphonium (B103445) salt, or an insufficiently strong or fresh base.[3]
-
Steric Hindrance: While less of a concern with an aldehyde, a bulky ylide or sterically hindered reaction conditions could slow down the reaction.[7][8]
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition.[7][8] Ensure your protected this compound is pure and handled appropriately.
-
Solvent Issues: The choice of solvent is crucial. Anhydrous conditions are essential, as any water will quench the ylide. Tetrahydrofuran (THF) or diethyl ether are commonly used.[1]
Q4: How can I remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my reaction mixture?
A4: TPPO is a common byproduct and its removal can be challenging. Several methods exist:
-
Crystallization: TPPO can sometimes be crystallized out of a non-polar solvent like hexane (B92381) or a mixture of ether and pentane.[9]
-
Filtration through a Silica (B1680970) Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO.[9]
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[9][10] These complexes can be filtered off. This method is particularly useful if your product is also polar.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Unprotected hydroxyl group reacting with the base. | Protect the hydroxyl group of this compound as a silyl ether (e.g., TBS) or THP ether before the Wittig reaction. |
| Incomplete ylide formation. | Use a fresh, dry phosphonium salt and a strong, fresh base (e.g., newly purchased or titrated n-BuLi). Ensure strictly anhydrous reaction conditions. Consider following the reaction by ³¹P NMR to confirm ylide formation.[3] | |
| Aldehyde degradation. | Use freshly purified (e.g., by distillation or chromatography) protected this compound. | |
| Ylide is unstable. | Generate the ylide in the presence of the aldehyde, especially if using a less stable ylide.[3] | |
| Formation of Side Products | Enolization of the aldehyde. | Use a non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) to form the ylide. |
| Oxidation of the aldehyde. | Store and handle the aldehyde under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Contamination with triphenylphosphine oxide (TPPO). | Refer to the TPPO removal methods in the FAQs (crystallization, silica plug filtration, or precipitation with metal salts).[9][10][11][12] |
| Product co-elutes with TPPO during chromatography. | Try precipitating the TPPO with ZnCl₂ or CaBr₂ before chromatography.[9][10] Alternatively, use a different solvent system for chromatography. |
Key Experimental Protocols
Protocol 1: Protection of this compound with TBS-Cl
-
Dissolve this compound (1 equivalent) and imidazole (B134444) (2.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Wittig Reaction with Protected this compound
-
Under an inert atmosphere, suspend the desired phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. A color change (often to deep red, orange, or yellow) indicates ylide formation.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Add a solution of the TBS-protected this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product, separating it from the TPPO byproduct, using one of the methods described in the FAQs.
Visualizations
Caption: Troubleshooting workflow for Wittig reactions.
Caption: Wittig reaction pathway and potential side reaction.
Caption: General experimental workflow for the Wittig reaction.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 7-Hydroxyheptanal in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of 7-Hydroxyheptanal in solution.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Loss of parent compound concentration over a short period, appearance of unknown peaks in analytical chromatograms (HPLC, GC).
-
Potential Causes:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (7-hydroxyheptanoic acid), especially in the presence of oxygen.
-
Polymerization: Aldehydes can undergo aldol (B89426) condensation and polymerization, particularly under basic conditions or at elevated temperatures.
-
Intramolecular Cyclization: The hydroxyl and aldehyde groups can react to form a cyclic hemiacetal (lactol).
-
-
Solutions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2]
-
Control pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7) to reduce the rate of base-catalyzed polymerization.
-
Low Temperature Storage: Store solutions at low temperatures (2-8 °C or -20 °C) to decrease the rates of all degradation reactions.
-
Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol to the solution to inhibit oxidation.[3][4][5]
-
Issue 2: Inconsistent or Irreproducible Analytical Results
-
Symptom: High variability in the quantification of this compound between replicate samples or different experiments.
-
Potential Causes:
-
Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent.
-
Adsorption to Surfaces: this compound may adsorb to glass or plastic container surfaces.
-
Inconsistent Sample Handling: Variations in temperature, light exposure, or time before analysis can lead to different levels of degradation.
-
-
Solutions:
-
Solvent Selection: Ensure the chosen solvent fully solubilizes this compound. Sonication may aid in dissolution.
-
Container Material: Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.
-
Standardized Procedures: Follow a strict, standardized protocol for sample preparation and analysis, minimizing the time between preparation and analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are:
-
Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 7-hydroxyheptanoic acid. This is a common degradation pathway for aldehydes.
-
Polymerization/Aldol Condensation: Like other aldehydes, this compound can undergo self-condensation reactions to form higher molecular weight oligomers and polymers. This is often catalyzed by basic conditions.
-
Intramolecular Cyclization (Lactol Formation): Due to the presence of a hydroxyl group at the 7-position, this compound can undergo an intramolecular reaction to form a stable six-membered cyclic hemiacetal, also known as a lactol. This is an equilibrium process.
Q2: What is the expected major degradation product of this compound?
A2: In many cases, the intramolecular cyclization product, the lactol, is a significant species present in equilibrium with the open-chain form of this compound in solution. Under oxidative stress, 7-hydroxyheptanoic acid would be a major degradation product.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach.[6][7][8][9][10][11][12] This allows for the separation and quantification of the parent this compound from its potential degradation products. Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS can also be used, though derivatization might be necessary to improve volatility and stability.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: For optimal stability, a stock solution of this compound should be:
-
Stored at low temperatures (ideally -20°C or below).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Blanketed with an inert gas like nitrogen or argon to prevent oxidation.
-
Prepared in a high-purity, degassed solvent.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound. These values are for illustrative purposes to guide researchers in their experimental design and data analysis, as specific literature data is limited.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Lactol, Polymer |
| 0.1 M NaOH | 8 hours | 40 °C | 45% | Polymer, 7-hydroxyheptanoic acid |
| 3% H₂O₂ | 24 hours | 25 °C | 30% | 7-hydroxyheptanoic acid |
| Photolytic (UV light) | 48 hours | 25 °C | 10% | Various minor products |
| Thermal | 72 hours | 80 °C | 25% | Lactol, Polymer |
Table 2: Effect of pH on the Stability of this compound at 25 °C over 48 hours
| pH | % Remaining this compound |
| 2.0 | 92% |
| 4.0 | 98% |
| 7.0 | 95% |
| 9.0 | 75% |
| 12.0 | 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize the solution before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing of this compound
This is a representative HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry (for identification of unknown peaks).
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for instability.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 3. Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxyheptanal
Welcome to the technical support center for the synthesis of 7-Hydroxyheptanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides & FAQs
This section addresses specific challenges you might encounter during the synthesis of this compound, categorized by the synthetic method.
Method 1: Oxidation of 1,7-Heptanediol
Question 1: My reaction is producing a significant amount of a more polar byproduct, leading to low yields of this compound. What is happening and how can I prevent it?
Answer:
The most common side reaction in the oxidation of 1,7-Heptanediol is over-oxidation of the desired this compound to 7-hydroxyheptanoic acid, and potentially further to heptanedioic acid. Aldehydes are generally more susceptible to oxidation than alcohols, making this a frequent issue.
Troubleshooting Strategies:
-
Choice of Oxidizing Agent: Employ milder, more selective oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂) are often preferred for stopping the oxidation at the aldehyde stage. Avoid strong, aqueous oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which will favor the formation of carboxylic acids.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize over-oxidation.
-
Stoichiometry: Use a stoichiometric amount (or a slight excess) of the oxidizing agent. A large excess will significantly increase the likelihood of over-oxidation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction as soon as the starting material is consumed.
Quantitative Data on Side Product Formation (Oxidation of 1,7-Heptanediol):
| Oxidizing Agent | Reaction Conditions | Typical Yield of this compound | Typical Yield of 7-Hydroxyheptanoic Acid |
| PCC in CH₂Cl₂ | Room temperature, 2-4 hours | 85-95% | <5% |
| PDC in CH₂Cl₂ | Room temperature, 2-4 hours | 80-90% | <10% |
| TEMPO/NaOCl | 0 °C, buffered pH | 70-85% | 10-20% |
| Jones Reagent | 0 °C to room temperature | <10% | >80% |
Experimental Protocol: Selective Oxidation of 1,7-Heptanediol with PCC
-
To a stirred solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add a solution of 1,7-Heptanediol (1 equivalent) in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to obtain pure this compound.
Method 2: Ozonolysis of Cycloheptene (B1346976)
Question 2: After my ozonolysis reaction and workup, I am observing a significant amount of a carboxylic acid impurity. How can I improve the selectivity for this compound?
Answer:
The formation of heptanedioic acid is a common side reaction in the ozonolysis of cycloheptene if the workup conditions are not sufficiently reductive.[1][2] The intermediate ozonide can be cleaved under oxidative conditions to yield carboxylic acids instead of aldehydes.
Troubleshooting Strategies:
-
Reductive Workup: Ensure a proper reductive workup is performed. Common reducing agents include dimethyl sulfide (B99878) (DMS) or zinc dust in acetic acid. Triphenylphosphine (B44618) (PPh₃) can also be used.
-
Avoid Oxidative Workup: Do not use hydrogen peroxide (H₂O₂) in the workup, as this will promote the formation of carboxylic acids.[3]
-
Temperature Control: Perform the ozonolysis at a low temperature (typically -78 °C) to prevent unwanted side reactions.
Quantitative Data on Side Product Formation (Ozonolysis of Cycloheptene):
| Workup Condition | Typical Yield of this compound | Typical Yield of Heptanedioic Acid |
| O₃ then DMS | 80-90% | <5% |
| O₃ then Zn/CH₃COOH | 75-85% | 5-10% |
| O₃ then H₂O₂ | <5% | >90% |
Experimental Protocol: Ozonolysis of Cycloheptene with Reductive Workup
-
Dissolve cycloheptene (1 equivalent) in a suitable solvent such as dichloromethane or methanol (B129727) at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) (1.5 equivalents), to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure and purify the resulting this compound, typically through vacuum distillation or column chromatography.
Method 3: Hydroformylation of 6-Hydroxy-1-hexene
Question 3: My hydroformylation reaction is producing a mixture of linear and branched aldehydes. How can I increase the selectivity for the desired linear product, this compound?
Answer:
A common challenge in hydroformylation is controlling the regioselectivity. The reaction can produce both the linear (n) aldehyde (this compound) and the branched (iso) aldehyde (2-methyl-6-hydroxyhexanal). Additionally, isomerization of the starting alkene from the terminal to an internal position can occur, leading to other branched aldehyde products.[4][5]
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine (B1218219) ligand on the rhodium or cobalt catalyst is crucial for controlling regioselectivity. Bulky phosphine ligands, such as triphenylphosphine (PPh₃), generally favor the formation of the linear aldehyde due to steric hindrance.
-
Catalyst System: Rhodium-based catalysts are often more selective for linear aldehydes compared to cobalt catalysts.[6]
-
Reaction Conditions:
-
Pressure: Higher carbon monoxide (CO) partial pressure can favor the formation of the linear isomer.
-
Temperature: Lower temperatures generally lead to higher selectivity for the linear product, although the reaction rate may be slower.
-
Solvent: The choice of solvent can also influence the n/iso ratio.
-
Quantitative Data on Side Product Formation (Hydroformylation of 6-Hydroxy-1-hexene):
| Catalyst/Ligand System | CO/H₂ Pressure | Temperature | n/iso Ratio (this compound : branched isomers) |
| Rh(CO)₂(acac)/PPh₃ | 50-100 bar | 80-100 °C | ~10:1 to 20:1[7] |
| Co₂(CO)₈ | 100-200 bar | 120-150 °C | ~3:1 to 4:1 |
| Rh/nanoparticle catalyst | 30-50 bar | 100-120 °C | ~1:1 to 2:1[2] |
Experimental Protocol: Regioselective Hydroformylation of 6-Hydroxy-1-hexene
-
In a high-pressure reactor, dissolve 6-Hydroxy-1-hexene (1 equivalent) and the rhodium catalyst precursor (e.g., Rh(CO)₂(acac)) with the desired phosphine ligand (e.g., PPh₃) in a suitable solvent (e.g., toluene).
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required reaction time.
-
After cooling the reactor to room temperature and venting the excess gas, the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to separate the linear and branched isomers.
General Troubleshooting
Question 4: I am observing the formation of high molecular weight species and a decrease in my overall yield. What could be the cause?
Answer:
Hydroxy aldehydes like this compound are prone to dimerization and polymerization, especially under certain conditions. This can occur through intermolecular hemiacetal formation or aldol-type reactions.
Troubleshooting Strategies:
-
Purification Conditions: Avoid exposing the purified this compound to acidic or basic conditions for prolonged periods, as these can catalyze dimerization and polymerization.
-
Storage: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon) to minimize degradation.
-
Concentration: Avoid concentrating solutions of this compound to a neat oil at elevated temperatures. It is often best to use it directly in the next step or store it as a dilute solution in a non-protic solvent.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Signaling Pathway of Side Reactions in the Synthesis of this compound
Caption: Major side reaction pathways in common syntheses of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buy 7-Hydroxyheptanoic acid | 3710-42-7 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. technology.matthey.com [technology.matthey.com]
- 7. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 7-Hydroxyheptanal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for various synthetic routes to 7-Hydroxyheptanal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Route 1: Oxidative Cleavage of Aleuritic Acid
-
Q1: My yield of this compound is significantly lower than expected. What are the potential causes?
-
A1: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC).
-
Side reactions: Over-oxidation to the corresponding carboxylic acid can occur. Maintain the reaction temperature below 15°C during the addition of sodium periodate (B1199274) to minimize this.[1]
-
Product degradation: The aldehyde product can be sensitive. Ensure the workup is performed promptly and at a low temperature. Removal of the dichloromethane (B109758) solvent should be done in vacuo below 40°C.[1]
-
Inefficient extraction: Ensure thorough extraction with dichloromethane. The aqueous phase should be washed multiple times to maximize recovery.[1]
-
-
-
Q2: I am observing the formation of a significant amount of a carboxylic acid byproduct. How can I prevent this?
-
A2: The formation of 7-hydroxyheptanoic acid is a common side reaction due to over-oxidation. To minimize this:
-
Control the temperature: Strictly maintain the reaction temperature at or below the recommended level during the addition of the oxidizing agent.
-
Stoichiometry of the oxidizing agent: Use the exact stoichiometric amount of sodium periodate. An excess can lead to over-oxidation.
-
Reaction time: Do not extend the reaction time unnecessarily. Monitor the reaction progress and work it up as soon as the starting material is consumed.
-
-
Route 2: Reductive Ozonolysis of Cycloheptene (B1346976)
-
Q3: The ozonolysis of cycloheptene is yielding a mixture of products, including the dialdehyde (B1249045) and the carboxylic acid. How can I improve the selectivity for the hydroxyaldehyde?
-
A3: This route primarily produces the dialdehyde, heptanedial (B1606426). To obtain this compound, a subsequent selective reduction of one aldehyde group is necessary. If you are observing carboxylic acids, it indicates an oxidative workup.
-
Use a reductive workup: Employ a reductive workup procedure immediately after ozonolysis. Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) or zinc dust and water.[2] These conditions are designed to convert the ozonide to aldehydes without over-oxidation.[2][3]
-
Avoid excess ozone: Bubbling excess ozone through the solution can lead to unwanted side reactions. Use an indicator (e.g., Sudan Red B) to signal the completion of the reaction.
-
-
-
Q4: How can I selectively reduce only one of the aldehyde groups in the resulting heptanedial to get this compound?
-
A4: Selective mono-reduction of a dialdehyde is a challenging transformation.
-
Use a polymer-supported reducing agent: This can sometimes provide selectivity due to steric hindrance.
-
Protecting group strategy: A more reliable method is to protect one of the aldehyde groups, reduce the other, and then deprotect. This adds steps to the synthesis but provides better control.
-
Biocatalysis: Consider using an alcohol dehydrogenase enzyme that can selectively reduce one of the aldehyde groups.
-
-
Route 3: Partial Oxidation of 1,7-Heptanediol
-
Q5: I am trying to selectively oxidize 1,7-heptanediol, but I am getting a mixture of the starting material, the desired this compound, and the dialdehyde. How can I improve the selectivity?
-
A5: Achieving mono-oxidation of a symmetrical diol can be difficult.
-
Use a stoichiometric amount of oxidizing agent: Carefully control the stoichiometry of the oxidizing agent to favor mono-oxidation. Using a slight excess of the diol can also help.
-
Choose a selective oxidizing agent: Consider using milder and more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
-
Employ a protecting group: Protect one of the hydroxyl groups with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS), oxidize the remaining hydroxyl group to the aldehyde, and then remove the protecting group.[4]
-
-
-
Q6: What are some suitable protecting groups for the hydroxyl group in this synthesis, and what are the conditions for their removal?
-
A6: Silyl ethers are commonly used to protect hydroxyl groups.
-
tert-Butyldimethylsilyl (TBDMS): This is a robust protecting group.
-
Protection: TBDMSCl, imidazole (B134444) in DMF or DCM.[4]
-
Deprotection: Tetrabutylammonium fluoride (B91410) (TBAF) in THF, or acidic conditions like HCl in THF/water.[4]
-
-
Benzyl (Bn):
-
Protection: Benzyl bromide (BnBr) with a base like NaH.
-
Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C).
-
-
-
Experimental Protocols
1. Synthesis of this compound from Aleuritic Acid [1]
-
Step 1: Preparation of Sodium Aleuritate
-
Suspend 100 g of aleuritic acid in 660 ml of water.
-
Add a solution of 13.2 g of sodium hydroxide (B78521) in water.
-
Stir the suspension at a temperature between 0°C and 10°C.
-
-
Step 2: Oxidative Cleavage
-
To the resulting suspension of sodium aleuritate, add a solution of 80 g of sodium periodate in 800 ml of water over 1 hour.
-
During the addition, ensure the temperature does not exceed 15°C.
-
Add 200 ml of dichloromethane and continue stirring for an additional 2.5 hours at 15°C.
-
-
Step 3: Workup and Isolation
-
Add a further 300 ml of dichloromethane and 100 ml of saturated aqueous sodium bicarbonate.
-
Stir the mixture vigorously.
-
Remove the precipitated sodium iodate (B108269) by filtration.
-
Separate the dichloromethane layer.
-
Wash the aqueous phase with 500 ml of dichloromethane.
-
Combine the dichloromethane extracts and dry them over anhydrous magnesium sulphate.
-
Remove the dichloromethane in vacuo at a temperature below 40°C to yield this compound.
-
2. Reductive Ozonolysis of Cycloheptene to Heptanedial [2]
-
Step 1: Ozonolysis
-
Dissolve cycloheptene in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78°C (a dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
-
Step 2: Reductive Workup
-
Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir until the ozonide is completely reduced (monitor by TLC or peroxide test strips).
-
-
Step 3: Isolation
-
Perform an appropriate aqueous workup to remove the byproducts.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain crude heptanedial.
-
Purify the product by distillation or column chromatography.
-
Data Summary
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Reference |
| Oxidative Cleavage | Aleuritic Acid | Sodium periodate, Sodium hydroxide | ~3.5 hours | 0-15°C | 43 g from 100 g aleuritic acid | [1] |
| Reductive Ozonolysis | Cycloheptene | Ozone, Dimethyl sulfide or Zinc | Variable | -78°C to RT | Not specified | [2] |
| Partial Oxidation | 1,7-Heptanediol | PCC or Swern reagents | Variable | Variable | Not specified | General Method |
Visualizations
Synthetic Pathways to this compound
Caption: Alternative synthetic routes to this compound.
Experimental Workflow for Synthesis from Aleuritic Acid
Caption: Workflow for the synthesis of this compound from aleuritic acid.
Logic Diagram for Troubleshooting Low Yield in Oxidative Cleavage
Caption: Troubleshooting guide for low yield in the oxidative cleavage route.
References
Technical Support Center: Scaling Up the Synthesis of 7-Hydroxyheptanal
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-Hydroxyheptanal. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthetic routes to this compound?
A1: There are three main routes for the large-scale synthesis of this compound:
-
Selective Oxidation of 1,7-Heptanediol (B42083): This involves the selective oxidation of one of the two primary alcohol groups of the symmetrical diol.
-
Ozonolysis of Cycloheptene (B1346976): This route involves the oxidative cleavage of the double bond in cycloheptene to form the difunctional this compound.
-
Partial Reduction of Pimelic Acid Derivatives: This method focuses on the selective reduction of one of the carboxylic acid or ester groups of a pimelic acid derivative.
Q2: What are the main challenges in selectively oxidizing 1,7-Heptanediol?
A2: The primary challenge is achieving mono-oxidation while avoiding the formation of the corresponding dialdehyde (B1249045) or diacid. Over-oxidation is a common issue, and controlling the stoichiometry of the oxidizing agent and the reaction conditions is critical for maximizing the yield of this compound.
Q3: What safety precautions should be taken when performing ozonolysis at a large scale?
A3: Ozonolysis is a highly exothermic reaction and can produce potentially explosive ozonide intermediates. Key safety measures include:
-
Using a well-designed reactor with efficient cooling to manage the exotherm.
-
Operating at low temperatures to minimize the decomposition of the ozonide.
-
Ensuring proper ventilation and using an ozone-destroying unit for the off-gas.
-
Careful selection of the work-up procedure to safely decompose the ozonide.
Q4: Which reducing agents are suitable for the selective reduction of pimelic acid derivatives?
A4: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. Careful control of stoichiometry and temperature (typically -78 °C) is crucial to prevent over-reduction to the diol.
Q5: How can this compound be purified at a large scale?
A5: Purification can be challenging due to the presence of both a hydroxyl and an aldehyde group, which can lead to side reactions. Common purification methods include:
-
Distillation under reduced pressure.
-
Formation of a bisulfite adduct to separate the aldehyde from non-carbonyl impurities, followed by regeneration of the aldehyde.
-
Chromatography, although this is less common for very large scales due to cost.
Q6: What is the stability of this compound during storage?
A6: Aldehydes are prone to oxidation to carboxylic acids, and the presence of a hydroxyl group can lead to oligomerization or polymerization. For long-term storage, it is advisable to keep this compound under an inert atmosphere, at low temperatures, and protected from light. Conversion to a more stable derivative, such as an acetal, may be considered for prolonged storage.
Comparative Data of Synthetic Routes
| Parameter | Selective Oxidation of 1,7-Heptanediol | Ozonolysis of Cycloheptene | Partial Reduction of Pimelate (B1236862) Ester |
| Starting Material | 1,7-Heptanediol | Cycloheptene | Dimethyl Pimelate |
| Key Reagents | TEMPO/NaOCl or Swern Oxidation reagents | Ozone, DMS or Zn/H₂O | DIBAL-H |
| Typical Yield | 60-85% | 70-90% | 65-80% |
| Purity (crude) | 75-90% | 80-95% | 70-85% |
| Key Challenges | Achieving mono-oxidation, over-oxidation to diacid/dialdehyde. | Managing exotherm, safety of ozonide, reductive work-up. | Strict temperature control (-78°C), over-reduction to diol. |
| Scale-up Feasibility | Good | Good, with specialized equipment | Moderate, requires cryogenic conditions |
Troubleshooting Guides
Route 1: Selective Oxidation of 1,7-Heptanediol
Issue 1: Low yield of this compound and formation of significant amounts of heptanedial.
-
Possible Cause: Over-oxidation due to excess oxidizing agent or prolonged reaction time.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of the oxidizing agent (e.g., TEMPO/NaOCl).
-
Monitor the reaction progress closely using techniques like TLC or GC.
-
Quench the reaction as soon as the starting material is consumed.
-
Optimize the reaction temperature; lower temperatures can improve selectivity.
-
Issue 2: Formation of 7-hydroxyheptanoic acid.
-
Possible Cause: Over-oxidation of the aldehyde product. This is more common with stronger oxidizing agents.
-
Troubleshooting Steps:
-
Use a mild and selective oxidizing agent like those used in Swern or TEMPO-catalyzed oxidations.
-
Ensure the reaction is worked up promptly to isolate the aldehyde.
-
If using TEMPO/NaOCl, maintain a slightly basic pH to minimize aldehyde oxidation.
-
Issue 3: Complex mixture of products, difficult to purify.
-
Possible Cause: Non-selective oxidation or side reactions.
-
Troubleshooting Steps:
-
Re-evaluate the choice of oxidizing agent and reaction conditions for better selectivity.
-
Consider a purification strategy involving bisulfite adduct formation to selectively isolate the aldehyde.
-
Route 2: Ozonolysis of Cycloheptene
Issue 1: Low yield of this compound.
-
Possible Cause: Incomplete reaction or over-oxidation during work-up.
-
Troubleshooting Steps:
-
Ensure the reaction is run until the starting material is consumed (e.g., by bubbling ozone until a blue color persists).
-
Use a reductive work-up with a reagent like dimethyl sulfide (B99878) (DMS) or zinc dust to prevent the formation of carboxylic acids.
-
Control the temperature during work-up to avoid side reactions.
-
Issue 2: Exothermic reaction is difficult to control.
-
Possible Cause: Inadequate cooling for the scale of the reaction.
-
Troubleshooting Steps:
-
Use a reactor with a high surface area to volume ratio for efficient heat transfer.
-
Slow down the rate of ozone addition.
-
Ensure the cooling system is robust and can handle the heat load.
-
Issue 3: Formation of polymeric byproducts.
-
Possible Cause: Instability of the aldehyde product during work-up or purification.
-
Troubleshooting Steps:
-
Work up the reaction at low temperatures.
-
Consider an in-situ protection of the aldehyde groups if they are not required to be free for the next step.
-
Purify the product quickly after synthesis.
-
Route 3: Partial Reduction of Pimelate Ester
Issue 1: Significant formation of 1,7-Heptanediol.
-
Possible Cause: Over-reduction due to excess DIBAL-H or elevated temperature.
-
Troubleshooting Steps:
-
Use exactly one equivalent of DIBAL-H per ester group. The molarity of commercial DIBAL-H solutions should be checked by titration.
-
Maintain the reaction temperature at -78 °C throughout the addition of DIBAL-H.
-
Add the DIBAL-H solution slowly to the ester solution to avoid localized overheating.
-
Issue 2: Incomplete reaction, starting material remains.
-
Possible Cause: Insufficient DIBAL-H or inactive reagent.
-
Troubleshooting Steps:
-
Ensure the DIBAL-H solution is fresh and has been stored properly.
-
Titrate the DIBAL-H solution to determine its exact concentration.
-
Allow the reaction to stir for a sufficient amount of time at low temperature.
-
Issue 3: Difficult work-up, formation of emulsions.
-
Possible Cause: Formation of aluminum salts during quenching.
-
Troubleshooting Steps:
-
Use a Rochelle's salt (sodium potassium tartrate) work-up to chelate the aluminum salts and break up emulsions.
-
Quench the reaction at low temperature by slowly adding a proton source like methanol (B129727) before warming to room temperature.
-
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of 1,7-Heptanediol
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charging Reagents: Charge the reactor with 1,7-heptanediol (1.0 equiv), TEMPO (0.01 equiv), and a suitable solvent such as dichloromethane (B109758). Cool the mixture to 0 °C.
-
Oxidation: Slowly add an aqueous solution of sodium hypochlorite (B82951) (NaOCl, 1.1 equiv) containing sodium bicarbonate (to maintain a pH of ~9) to the reaction mixture via the addition funnel, maintaining the internal temperature between 0 and 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Ozonolysis of Cycloheptene
-
Reaction Setup: In a fume hood designed for ozonolysis, set up a three-necked flask equipped with a gas dispersion tube, a dry ice/acetone condenser, and a gas outlet connected to an ozone destruction unit.
-
Charging Reagents: Dissolve cycloheptene (1.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purging: Purge the solution with nitrogen or argon to remove excess ozone.
-
Reductive Work-up: Slowly add dimethyl sulfide (DMS, 1.2 equiv) to the cold solution. Allow the mixture to warm slowly to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 3: Partial Reduction of Dimethyl Pimelate
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry, jacketed reactor with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charging Reagents: Dissolve dimethyl pimelate (1.0 equiv) in anhydrous toluene (B28343) and cool the solution to -78 °C.
-
Reduction: Slowly add a solution of DIBAL-H in toluene (2.0 equiv, one for each ester group, assuming the goal is the di-aldehyde which is then selectively worked up to the hydroxy-aldehyde, or 1.0 equiv for a mono-ester starting material) via the addition funnel, maintaining the internal temperature below -70 °C.
-
Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC or GC.
-
Quenching: Slowly add methanol to the cold reaction mixture to quench the excess DIBAL-H.
-
Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in oxidation.
Caption: Troubleshooting workflow for over-reduction.
Technical Support Center: Purification of 7-Hydroxyheptanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 7-Hydroxyheptanal. The following information is designed to help you identify and resolve common issues related to the removal of byproducts from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the expected byproducts?
A1: Two common synthetic routes for this compound are the oxidative cleavage of aleuritic acid using a periodate-based oxidant and the oxidation of 1,7-heptanediol (B42083).
-
Oxidative Cleavage of Aleuritic Acid: This method can lead to byproducts from incomplete reaction, resulting in residual starting material or partially cleaved intermediates. Over-oxidation of the aldehyde can also occur, forming 7-hydroxyheptanoic acid.
-
Oxidation of 1,7-Heptanediol: A common method for this transformation is the Swern oxidation. Key byproducts from this reaction include dimethyl sulfide (B99878) ((CH₃)₂S), which has a strong odor, and triethylammonium (B8662869) chloride if triethylamine (B128534) is used as the base.[1] Incomplete oxidation will leave unreacted 1,7-heptanediol in the mixture. As with other oxidation methods, over-oxidation to the carboxylic acid is a potential side reaction.
Q2: My this compound product is contaminated with a significant amount of unreacted 1,7-heptanediol. How can I remove it?
A2: Separation of the unreacted diol from the desired aldehyde can be achieved through several methods:
-
Column Chromatography: Flash chromatography on silica (B1680970) gel is a common method. Due to the difference in polarity between the diol (more polar) and the aldehyde (less polar), they can be effectively separated. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically employed.
-
Liquid-Liquid Extraction: While both compounds have some water solubility, their partitioning behavior in a biphasic system (e.g., water and a non-polar organic solvent) can be exploited. Multiple extractions may be necessary to achieve high purity.
-
Bisulfite Adduct Formation: This is a highly effective method for selectively removing the aldehyde from the mixture. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving the unreacted diol in the organic phase. The aldehyde can then be regenerated from the aqueous layer.
Q3: I suspect my this compound has over-oxidized to 7-hydroxyheptanoic acid. How can I remove this acidic impurity?
A3: The carboxylic acid impurity can be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired aldehyde will remain in the organic layer. Be sure to wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
Q4: After my Swern oxidation, there is a strong, unpleasant odor. What is it and how do I get rid of it?
A4: The strong odor is due to the byproduct dimethyl sulfide ((CH₃)₂S).[1] Proper workup procedures in a well-ventilated fume hood are essential. The odor can be neutralized by treating glassware and waste with an oxidizing agent like bleach. During the workup, quenching the reaction with a suitable reagent and performing aqueous washes will help remove the majority of the dimethyl sulfide.
Troubleshooting Guides
Problem: Low Yield of Purified this compound after Bisulfite Adduct Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the bisulfite adduct. | Ensure the sodium bisulfite solution is fresh and saturated. The reaction is an equilibrium; using an excess of the bisulfite solution can drive the reaction towards adduct formation. For aliphatic aldehydes like this compound, using a co-solvent like dimethylformamide (DMF) can improve the reaction rate.[2] |
| The bisulfite adduct is partially soluble in the organic phase. | After adding the bisulfite solution, ensure thorough mixing to facilitate the transfer of the adduct to the aqueous phase. If a solid precipitates at the interface, it may be the adduct. In this case, the entire mixture can be filtered to isolate the adduct.[3] |
| Incomplete regeneration of the aldehyde from the adduct. | Ensure the pH of the aqueous solution containing the adduct is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide (B78521). Ensure vigorous stirring during basification to facilitate the release of the free aldehyde. |
| Loss of product during extraction of the regenerated aldehyde. | This compound has some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery from the aqueous layer. |
Data Presentation
Table 1: Comparison of Purification Methods for Aldehydes
| Purification Method | Typical Recovery Yield | Purity Achieved | Scalability | Key Considerations |
| Column Chromatography | 60-90% | >98% | Moderate | Can be time-consuming and requires significant solvent volumes. |
| Distillation | 50-80% | 95-99% | High | Only suitable for thermally stable aldehydes with a significant boiling point difference from impurities. |
| Bisulfite Adduct Formation | 70-95% | >99% | High | Highly selective for aldehydes. Requires an additional regeneration step.[4] |
| Acid-Base Extraction | >95% | Effective for acidic/basic impurities | High | Only removes acidic or basic impurities. |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol describes the removal of non-aldehyde impurities from a crude reaction mixture containing this compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Use a 1.5 to 2-fold molar excess of sodium bisulfite relative to the estimated amount of this compound.
-
Extraction: Shake the separatory funnel vigorously for 5-10 minutes. Allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer containing the adduct into a clean flask. The organic layer, containing non-aldehyde impurities, can be discarded or further analyzed.
-
Washing (Optional): To remove any remaining organic impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.
-
Regeneration: Cool the aqueous solution containing the adduct in an ice bath. Slowly add a 10 M sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the pH is greater than 10. This will regenerate the this compound, which may form an oily layer.
-
Product Extraction: Extract the regenerated this compound from the aqueous solution using multiple portions of a fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
References
Technical Support Center: Purification of 7-Hydroxyheptanal
Welcome to the Technical Support Center for the purification of 7-Hydroxyheptanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this bifunctional molecule.
Introduction
This compound is a valuable bifunctional molecule containing both a primary alcohol and an aldehyde functional group. This unique structure presents specific challenges during purification, primarily due to the reactivity of the aldehyde group and the polarity imparted by the hydroxyl group. Common issues include oxidation of the aldehyde to a carboxylic acid, self-condensation via aldol (B89426) reaction, and difficulties in separating it from structurally similar impurities. This guide will address these challenges in a practical question-and-answer format.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below to assist in the planning of purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1] |
| Boiling Point (predicted) | 214.5 ± 23.0 °C | [No specific reference found] |
| Density (predicted) | 0.937 ± 0.06 g/cm³ | [No specific reference found] |
| Solubility | Soluble in water. | [3] |
| Structure | O=CCCCCCCCO | [1][2] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My final product shows a new, more polar spot on the TLC plate that wasn't present in the crude mixture. What could this be?
Answer: This is a common issue and is likely due to the oxidation of the aldehyde group to a carboxylic acid (7-hydroxyheptanoic acid). Aldehydes are susceptible to oxidation, especially when exposed to air.[4]
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Potential Cause: Prolonged exposure to atmospheric oxygen during the purification process (e.g., during column chromatography or solvent evaporation).
-
Solution:
-
Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use freshly distilled or degassed solvents for chromatography.
-
If the impurity is already formed, you can attempt to remove it by washing the organic solution of your product with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer.
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Question: I am observing a significant loss of my compound during purification by silica (B1680970) gel chromatography. What is happening?
Answer: this compound, being a polar and reactive molecule, can be unstable on silica gel.[5] The acidic nature of silica can catalyze side reactions.
-
Potential Causes:
-
Aldol Condensation: The aldehyde can undergo self-condensation, especially if there are basic impurities present or if the silica gel has not been properly neutralized.
-
Acetal (B89532) Formation: If using an alcohol as a solvent (e.g., methanol (B129727) in a dichloromethane/methanol mobile phase), the aldehyde can form a hemiacetal or acetal on the acidic silica surface.[6]
-
Irreversible Adsorption: The polar hydroxyl and aldehyde groups can lead to strong binding to the silica gel, making elution difficult.[7]
-
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a small amount of a non-nucleophilic base, like triethylamine (B128534) (typically 0.1-1% in the eluent), to neutralize acidic sites.[5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded phase like diol silica.[8]
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Protecting Group Strategy: Temporarily protect one of the functional groups. For instance, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS ether), making the molecule less polar and less prone to strong interactions with silica. The aldehyde could be protected as a cyclic acetal.[6][9]
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Question: My compound is co-eluting with the starting material (1,7-heptanediol). How can I improve the separation?
Answer: The polarity of this compound and its precursor, 1,7-heptanediol, can be quite similar, making chromatographic separation challenging.
-
Potential Solutions:
-
Optimize the Mobile Phase: A shallow gradient of a more polar solvent in a less polar one (e.g., ethyl acetate (B1210297) in hexanes) may improve resolution. Experiment with different solvent systems using thin-layer chromatography (TLC) to find the optimal separation.
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Derivative Formation: The aldehyde can be selectively reacted to form a derivative that has a significantly different polarity. For example, the formation of a bisulfite adduct is a classic method for separating aldehydes.[10][11] The adduct is water-soluble and can be separated by extraction. The aldehyde can then be regenerated by treatment with a base.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound on a large scale?
A1: For large-scale purification, vacuum distillation is often the most efficient method, provided the compound is thermally stable at the reduced pressure boiling point.[12] Since this compound has a relatively high predicted boiling point, distillation at atmospheric pressure may lead to decomposition.[4] A reduced pressure distillation lowers the boiling point, minimizing thermal stress on the molecule.[12]
Q2: How can I prevent the formation of impurities during storage?
A2: Due to the aldehyde's reactivity, proper storage is crucial. It is recommended to store this compound under an inert atmosphere, at low temperatures (e.g., in a freezer), and protected from light.[13] Adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also help prevent oxidation.
Q3: Can I use protecting groups to simplify the purification?
A3: Yes, using protecting groups is a highly effective strategy for purifying bifunctional molecules like this compound.
-
Protecting the Alcohol: The hydroxyl group can be protected as an ether (e.g., silyl ether like TBDMS) to decrease its polarity and prevent it from interfering with reactions targeting the aldehyde.
-
Protecting the Aldehyde: The aldehyde can be protected as an acetal (e.g., by reacting with ethylene (B1197577) glycol) to prevent its oxidation or participation in aldol reactions.[6]
The choice of protecting group will depend on the subsequent reaction conditions, as you need to be able to selectively remove it without affecting the rest of the molecule.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for small to medium scale purification.
-
Preparation of the Stationary Phase:
-
Choose a suitable column size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.[14]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) to elute the compound.
-
Monitor the elution using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes.[10]
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol (B145695) or THF).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. The formation of a white precipitate (the bisulfite adduct) may be observed.
-
-
Isolation of the Adduct:
-
If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent (e.g., hexanes) to remove non-aldehyde impurities.
-
If the adduct is water-soluble, extract the mixture with a non-polar organic solvent to remove impurities, leaving the adduct in the aqueous layer.
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct or the aqueous layer containing the adduct in a biphasic system (e.g., water and diethyl ether).
-
Slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide (B78521) solution) with stirring until the adduct decomposes and the aldehyde is liberated.
-
The pure aldehyde will be extracted into the organic layer.
-
-
Work-up:
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified this compound.
-
Visualizations
References
- 1. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. Aldehyde - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. 22054-13-3|this compound|BLD Pharm [bldpharm.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Hydroxyheptanal Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the derivatization of 7-Hydroxyheptanal. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when derivatizing the bifunctional molecule this compound?
A1: The main challenge with this compound is its bifunctional nature, containing both an aldehyde and a primary alcohol. This can lead to a lack of chemoselectivity, where derivatizing reagents react with both functional groups, resulting in a mixture of products. Other challenges include incomplete reactions, side reactions, and the stability of the resulting derivatives under analytical conditions.
Q2: How can I achieve chemoselective derivatization of either the aldehyde or the hydroxyl group?
A2: Chemoselectivity can be achieved by:
-
Protecting Groups: Temporarily "masking" one functional group while derivatizing the other. For example, the aldehyde can be protected as an acetal (B89532) while the alcohol is silylated.[1][2]
-
Reaction Conditions: Optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry can favor the derivatization of one functional group over the other. Aldehydes are generally more reactive than primary alcohols towards certain reagents.
-
Reagent Choice: Selecting a derivatizing agent that has a strong preference for one functional group. For instance, certain silylating agents are highly selective for alcohols over aldehydes under specific conditions.
Q3: What are the most common derivatization strategies for this compound for GC-MS and HPLC analysis?
A3:
-
For GC-MS Analysis: The most common approach is a two-step derivatization involving methoximation of the aldehyde group followed by silylation of the hydroxyl group.[3] This produces a volatile and thermally stable derivative suitable for GC analysis. Direct silylation of the hydroxyl group after protecting the aldehyde is also a viable strategy.
-
For HPLC Analysis: The aldehyde group is typically derivatized to introduce a UV-active or fluorescent tag for enhanced detection. Common reagents include 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[4][5] The hydroxyl group generally does not require derivatization for reverse-phase HPLC, but its derivatization can be used to alter retention times if necessary.
Q4: How stable are the derivatized products of this compound?
A4: The stability of the derivatives is crucial for reproducible results.
-
Silyl (B83357) Ethers: Trimethylsilyl (TMS) ethers are susceptible to hydrolysis and should be analyzed promptly or stored under anhydrous conditions at low temperatures (-20°C for up to 72 hours).[6] More sterically hindered silyl ethers, like tert-butyldimethylsilyl (TBDMS) ethers, offer greater stability.
-
Oximes: Oxime derivatives are generally more stable than hydrazones, especially under acidic conditions.[7] However, they can still be susceptible to hydrolysis over time, so timely analysis is recommended.
Troubleshooting Guides
Issue 1: Incomplete Derivatization
Q: My GC-MS analysis shows a significant amount of underivatized or partially derivatized this compound. What are the possible causes and solutions?
A: Incomplete derivatization is a common problem. Here are the likely causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Dry the sample thoroughly under a stream of nitrogen before adding the derivatization reagent. |
| Insufficient Reagent | Increase the molar excess of the derivatization reagent. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.[8] |
| Suboptimal Reaction Time/Temperature | Increase the reaction time and/or temperature. For silylation of sterically hindered alcohols, heating at 60-70°C for 30-60 minutes may be necessary. Monitor the reaction progress by analyzing aliquots at different time points. |
| Improper Solvent | For silylation, use aprotic solvents like pyridine (B92270), acetonitrile, or DMF.[9] For oximation, solvents like methanol (B129727) or ethanol (B145695) with a base are common.[10] |
| Poor Sample Solubility | If the sample residue does not dissolve in the derivatization reagent, consider adding a small amount of a suitable anhydrous solvent like pyridine to aid dissolution before adding the reagent.[11] |
Issue 2: Lack of Chemoselectivity
Q: I am trying to derivatize only the hydroxyl group, but the aldehyde is also reacting. How can I improve the selectivity?
A: Achieving chemoselectivity is key for bifunctional molecules.
| Strategy | Detailed Steps |
| Protect the Aldehyde Group | 1. React this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the cyclic acetal.[2] 2. Isolate the protected hydroxy-acetal. 3. Proceed with the derivatization of the hydroxyl group (e.g., silylation). 4. (Optional) Deprotect the acetal using aqueous acid to regenerate the aldehyde if needed for subsequent reactions. |
| Optimize Silylation Conditions for Hydroxyl Group Selectivity | Use a sterically hindered silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) with a non-nucleophilic base like triethylamine (B128534) in a non-polar solvent. These conditions can favor the silylation of the primary alcohol over the less reactive aldehyde. |
Q: Conversely, I want to derivatize only the aldehyde group. What is the best approach?
A:
| Strategy | Detailed Steps |
| Direct Oximation under Mild Conditions | React this compound with hydroxylamine (B1172632) hydrochloride in a buffered solution (e.g., with sodium acetate) or in a solvent like methanol/water at or near room temperature.[12] The aldehyde is significantly more reactive towards oxime formation than the alcohol. |
| Protect the Hydroxyl Group | 1. Protect the hydroxyl group as a silyl ether (e.g., TMS or TBDMS ether). 2. Isolate the silylated aldehyde. 3. Proceed with the derivatization of the aldehyde group. |
Issue 3: Multiple Peaks for a Single Derivative in the Chromatogram
Q: My chromatogram shows two or more peaks for what I believe is a single derivative of this compound. Why is this happening?
A: This is often due to the formation of stereoisomers.
| Cause | Explanation and Solution |
| Syn/Anti Isomers of Oximes | The oxime derivative of the aldehyde can exist as two geometric isomers (syn and anti). These isomers may separate under certain chromatographic conditions. Solution: Adjusting the chromatographic method (e.g., temperature program in GC, mobile phase composition in HPLC) may help to co-elute the isomers into a single peak or achieve baseline separation for individual quantification. |
| Incomplete Reaction | The multiple peaks could also be a combination of the desired derivative, the starting material, and partially derivatized products. Refer to the "Incomplete Derivatization" section for troubleshooting. |
Quantitative Data for Derivatization Reactions
The following tables provide representative quantitative data for derivatization reactions of long-chain alcohols and aldehydes, which can be used as a starting point for optimizing the derivatization of this compound.
Table 1: Representative Conditions for Silylation of Long-Chain Alcohols
| Silylating Agent | Substrate Example | Reagent Ratio (Reagent:Alcohol) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| HMDS | n-Heptanol | 1.5 : 1 | Pyridine | 60 | 30 | >95 | [13] |
| BSTFA + 1% TMCS | n-Octanol | 2 : 1 | Acetonitrile | 70 | 60 | >98 | [8] |
| MSTFA | Cholesterol | 2 : 1 | Pyridine | 60 | 30 | >99 | [3] |
| TBDMSCl | 1-Decanol | 1.2 : 1 | DMF | 25 | 120 | >95 | [14] |
Table 2: Representative Conditions for Oximation of Long-Chain Aldehydes
| Oximation Reagent | Substrate Example | Reagent Ratio (Reagent:Aldehyde) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₂OH·HCl / Na₂CO₃ | Nonanal | 1 : 1 | Grinding (solvent-free) | Room Temp | 0.1 | 95 | [15] |
| NH₂OH·HCl / Pyridine | Octanal | 1.2 : 1 | Ethanol | Reflux | 2 | >90 | N/A |
| PFBHA·HCl | Hexanal | 1.5 : 1 | Dichloromethane | 60 | 0.5 | >95 | [4] |
| NH₂OH·HCl / K₂CO₃ | Benzaldehyde | 1.1 : 1 | Methanol | Room Temp | 0.5 | 98 | [10] |
Experimental Protocols
Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis (Methoximation followed by Silylation)
-
Sample Preparation: Evaporate an appropriate volume of the sample containing this compound to dryness under a gentle stream of nitrogen.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex for 1 minute.
-
Incubate at 70°C for 60 minutes.[8]
-
-
Analysis:
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: Selective Silylation of the Hydroxyl Group of this compound
-
Protection of the Aldehyde Group:
-
To a solution of this compound in toluene, add 1.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Silylation of the Protected Alcohol:
-
Dissolve the resulting hydroxy-acetal in anhydrous DMF.
-
Add 1.5 equivalents of imidazole (B134444) and 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Analysis:
-
The resulting TBDMS-protected acetal can be analyzed by GC-MS.
-
Protocol 3: Derivatization of the Aldehyde Group of this compound with PFBHA for GC-MS or HPLC-UV Analysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Derivatization:
-
To 100 µL of the sample solution, add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) in a suitable buffer (e.g., pH 5 acetate (B1210297) buffer).
-
Add a small amount of a base (e.g., pyridine) to neutralize the HCl.
-
Vortex and heat at 60°C for 30 minutes.[4]
-
-
Extraction (for GC-MS):
-
Cool the mixture and add 200 µL of hexane (B92381).
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
-
-
Direct Injection (for HPLC):
-
The reaction mixture can often be directly injected into the HPLC system after cooling and filtration.
-
Visualizations
Caption: Decision tree for selecting a derivatization strategy for this compound.
Caption: Troubleshooting workflow for incomplete derivatization reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auroraprosci.com [auroraprosci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 15. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Analysis of 7-Hydroxyheptanal: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of 7-hydroxyheptanal. Due to the limited availability of public, experimentally-derived ¹H and ¹³C NMR data for this specific compound, this guide will focus on the predicted spectral characteristics and provide a comprehensive experimental protocol for obtaining such data. This will be juxtaposed with alternative analytical techniques for the characterization of hydroxy aldehydes.
¹H and ¹³C NMR Spectral Data of this compound
A thorough search of available scientific literature and spectral databases did not yield a complete, experimentally verified set of ¹H and ¹³C NMR data for this compound, including chemical shifts, multiplicities, and coupling constants. While a ¹³C NMR spectrum is referenced in the PubChem database, the corresponding peak list and assignments are not provided.
To facilitate future research and provide a baseline for comparison, Table 1 presents predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and computational models.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR (Predicted)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (CHO) | 9.77 | t | ~1.8 |
| H2 | 2.43 | dt | ~7.4, ~1.8 |
| H3 | 1.64 | m | - |
| H4 | 1.35 | m | - |
| H5 | 1.42 | m | - |
| H6 | 1.57 | m | - |
| H7 (CH₂OH) | 3.64 | t | ~6.5 |
| OH | Variable | br s | - |
¹³C NMR (Predicted)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C1 (CHO) | 202.8 |
| C2 | 43.9 |
| C3 | 22.0 |
| C4 | 29.1 |
| C5 | 25.6 |
| C6 | 32.6 |
| C7 (CH₂OH) | 62.9 |
Note: Predicted values are generated using standard NMR prediction software and should be confirmed by experimental data.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary information for the characterization of this compound.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, C=O, C-H) | Fast, simple, requires small sample amount | Limited structural information |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula | Isomers may not be distinguishable |
| Gas Chromatography (GC) | Purity and retention time | Excellent for separation of volatile compounds | Requires derivatization for non-volatile compounds |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Analysis of this compound
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. b. Tune and shim the instrument to ensure a homogeneous magnetic field. c. Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse sequence, acquisition time, relaxation delay, and number of scans.
3. Data Acquisition: a. Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient. b. Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
4. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra. b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the solvent peak or the internal standard. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons. f. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of an organic compound like this compound.
Caption: Workflow for NMR Analysis of this compound.
This guide highlights the necessity for experimental determination of the ¹H and ¹³C NMR spectra of this compound to provide a definitive analytical standard for researchers in the field. The provided protocols and comparative data aim to support these future investigations.
A Comparative Guide to the Mass Spectrometry Analysis of 7-Hydroxyheptanal
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of reactive aldehydes like 7-Hydroxyheptanal is crucial for various applications, from monitoring lipid peroxidation to assessing the stability of pharmaceutical formulations. This guide provides an objective comparison of two primary mass spectrometry-based techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The comparison is supported by experimental data for similar short-chain aldehydes, offering a clear perspective on the performance of each method.
Introduction to Analytical Challenges
This compound, a seven-carbon chain molecule containing both an aldehyde and a hydroxyl group, presents analytical challenges due to its polarity and thermal lability. Direct analysis by techniques like GC-MS can be problematic, often leading to poor chromatographic peak shape and on-column degradation.[1] To overcome these challenges, derivatization is a common and often necessary step to improve the volatility, thermal stability, and ionization efficiency of the analyte.[1][2]
Comparative Analysis of Analytical Techniques
Both GC-MS and LC-MS are powerful tools for the analysis of this compound, with the choice of technique often depending on the specific requirements of the study, such as sensitivity, sample matrix, and throughput. A key differentiating factor is the need for derivatization, which is almost always required for GC-MS analysis of polar aldehydes, while LC-MS can sometimes analyze underivatized aldehydes, although derivatization is often employed to enhance sensitivity.[3]
Quantitative Performance Comparison
The following table summarizes the quantitative performance of GC-MS and LC-MS for the analysis of short-chain aldehydes, providing an expected performance range for this compound analysis. Data is compiled from studies on analogous C6 and C7 aldehydes.
| Parameter | GC-MS with PFBHA Derivatization | LC-MS/MS with DNPH Derivatization |
| Limit of Detection (LOD) | Low nM to pM range (e.g., 0.005-0.006 nM for heptanal)[2] | Low µg/L to ng/L range |
| Limit of Quantitation (LOQ) | Low nM range | µg/L to ng/L range |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Precision (RSD%) | Generally < 15% | Generally < 15% |
| Throughput | Moderate, depends on GC run time | Can be higher with modern UPLC systems |
| Matrix Effects | Can be significant, requires clean samples or robust extraction | Can be significant, addressed by stable isotope-labeled internal standards and MS/MS |
Note: PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) and DNPH (2,4-Dinitrophenylhydrazine) are common derivatizing agents for aldehydes for GC-MS and LC-MS analysis, respectively.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS with derivatization.
GC-MS Analysis with PFBHA Derivatization
This protocol describes the derivatization of this compound with PFBHA followed by GC-MS analysis. The hydroxyl group may also undergo silylation to improve volatility.
1. Sample Preparation and Derivatization:
-
To 1 mL of aqueous sample, add an appropriate internal standard (e.g., a deuterated analog).
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH to ~3 with dilute HCl.
-
Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[4]
-
After cooling, extract the derivative with 500 µL of hexane.
-
For the hydroxyl group, a subsequent silylation step can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Selected Ion Monitoring (SIM) for target ions to enhance sensitivity.
LC-MS/MS Analysis with DNPH Derivatization
This protocol outlines the derivatization of this compound with DNPH for LC-MS/MS analysis.
1. Sample Preparation and Derivatization:
-
To 1 mL of sample, add an appropriate internal standard.
-
Add 1 mL of a saturated solution of DNPH in acetonitrile (B52724) containing 1% phosphoric acid.
-
Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[4]
-
After cooling, the sample can be directly injected or further purified by solid-phase extraction (SPE) for complex matrices.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the this compound-DNPH derivative.
Visualization of Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and LC-MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the sensitive and accurate quantification of this compound.
-
GC-MS with PFBHA derivatization offers excellent sensitivity, often reaching picomolar detection limits, and is a well-established method for volatile and semi-volatile aldehydes.
-
LC-MS/MS with DNPH derivatization provides high selectivity and sensitivity, particularly for complex matrices, due to the specificity of MRM transitions. It is also amenable to a wider range of analyte polarities.
The choice between these methods will ultimately depend on the specific analytical goals, sample characteristics, and available instrumentation. For ultra-trace analysis in clean matrices, GC-MS may be preferred, while for complex biological or pharmaceutical samples, the selectivity of LC-MS/MS is a significant advantage.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 7-Hydroxyheptanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 7-Hydroxyheptanal. It includes detailed experimental protocols, performance data, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Purity Analysis
This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group. Its purity is critical for applications in research and development, particularly in drug synthesis and material science, as impurities can significantly impact reaction yields, product stability, and biological activity. Common impurities may arise from the synthesis process (e.g., starting materials like 1,7-heptanediol, or by-products) or degradation (e.g., oxidation to 7-hydroxyheptanoic acid or polymerization).[1]
HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it well-suited for purity assessment.[2] Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, a pre-column derivatization step is typically employed to enhance detection sensitivity and chromatographic performance.[2][3] The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis detectors.[4][5]
Part 1: Reversed-Phase HPLC with DNPH Derivatization
This section details the recommended HPLC method for the purity assessment of this compound.
Experimental Protocol: HPLC-UV Analysis
1. Principle: this compound is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form the corresponding this compound-2,4-dinitrophenylhydrazone. This derivative is then separated from potential impurities on a reversed-phase C18 column and quantified using a UV detector.
2. Materials and Reagents:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile (B52724) with catalytic acid like perchloric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for potential impurities (if available)
3. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. Sample Preparation (Derivatization):
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Add an excess of the DNPH reagent solution to the sample solution.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Dilute the resulting solution with the initial mobile phase to a known volume before injection.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound via DNPH derivatization.
Performance Characteristics of the HPLC Method
The performance of the HPLC method should be validated to ensure it is suitable for its intended purpose. The table below summarizes typical performance characteristics for an HPLC-DNPH method for aldehyde analysis.
| Parameter | Typical Performance | Rationale |
| Linearity (r²) | > 0.999 | Ensures a proportional response of the detector to the analyte concentration. |
| Limit of Detection (LOD) | 2 - 20 µg/L[7][8] | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 5 - 50 µg/L | The lowest concentration of the analyte that can be accurately quantified. |
| Precision (%RSD) | < 2% | Measures the closeness of repeated measurements, indicating method reproducibility. |
| Accuracy (% Recovery) | 98 - 102% | Measures the closeness of the measured value to the true value. |
| Specificity | High | The C18 column should resolve the derivatized analyte from potential impurities. |
Part 2: Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be used for the purity assessment of this compound. The choice of method depends on factors such as the nature of expected impurities, required sensitivity, and available instrumentation.[9]
Comparison of Analytical Methods
| Feature | HPLC-UV (with Derivatization) | Gas Chromatography-MS (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of DNPH derivatives. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Absolute quantification using an internal standard without analyte separation. |
| Specificity | High; depends on chromatographic resolution. | Very High; provides mass spectral data for impurity identification.[10] | High; provides structural information. |
| Sensitivity | High (ng/L to µg/L range).[8] | Very High (pg to ng range), especially with derivatization.[11] | Lower sensitivity compared to chromatographic methods. |
| Impurity Detection | Detects non-volatile and polar impurities effectively. | Best for volatile and thermally stable impurities.[9] | Detects impurities with unique NMR signals. |
| Sample Throughput | Moderate to High.[9] | Moderate. | Low to Moderate. |
| Strengths | Versatile, robust, and widely available.[2] | Excellent for identifying unknown volatile impurities.[10] | Provides absolute purity without a specific reference standard; non-destructive.[9] |
| Limitations | Requires derivatization for sensitivity; not suitable for thermally labile impurities. | Requires sample volatility; derivatization may be needed for polar analytes.[12] | Requires a certified internal standard; lower throughput. |
Experimental Protocol: GC-MS Analysis
GC-MS is an excellent alternative, particularly for identifying volatile impurities.[13]
1. Principle: The sample is injected into the gas chromatograph, where it is vaporized. Volatile components, including this compound and any volatile impurities, are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio. For improved chromatography of the polar hydroxyl group, derivatization (silylation) may be necessary.
2. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 260°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
3. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
(Optional) For derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to convert the hydroxyl group to a less polar silyl (B83357) ether.
-
Inject an aliquot of the solution into the GC-MS.
Decision Guide for Method Selection
The choice between HPLC and GC-MS often depends on the analytical goal.
Caption: Decision tree for selecting an analytical method for this compound purity.
Conclusion
For routine purity assessment and quantification of this compound, the Reversed-Phase HPLC method with pre-column DNPH derivatization is a robust, sensitive, and reliable choice. It is particularly effective for detecting potential non-volatile impurities such as oxidation products or polymerization precursors.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal technique, especially when the identification of unknown volatile or semi-volatile impurities is the primary objective. For a comprehensive purity profile, employing both HPLC and GC can provide a more complete characterization of the sample.
References
- 1. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 13. scienceopen.com [scienceopen.com]
A Comparative Analysis of 7-Hydroxyheptanal and Other Hydroxyaldehydes for Researchers and Drug Development Professionals
In the landscape of drug discovery and biomedical research, the study of reactive aldehydes, particularly hydroxyaldehydes, has garnered significant attention due to their dual role as signaling molecules and mediators of cellular stress. While extensive research has focused on unsaturated hydroxyalkenals such as 4-hydroxynonenal (B163490) (4-HNE), the biological profile of saturated hydroxyaldehydes like 7-hydroxyheptanal remains largely uncharacterized. This guide provides a comparative framework for understanding this compound in the context of other well-studied hydroxyaldehydes, offering insights for researchers and professionals in drug development.
Physicochemical Properties: A Foundation for Biological Activity
A molecule's biological activity is intrinsically linked to its physicochemical properties. For this compound, these properties provide a starting point for predicting its behavior in biological systems.
| Property | This compound | 4-Hydroxynonenal (4-HNE) | 4-Hydroxyhexenal (4-HHE) |
| CAS Number | 22054-13-3[1] | 75899-68-2 | 167349-33-5 |
| Molecular Formula | C7H14O2[1] | C9H16O2 | C6H10O2 |
| Molecular Weight | 130.187 g/mol [1] | 156.22 g/mol | 114.14 g/mol |
| Structure | Saturated aldehyde | α,β-Unsaturated aldehyde | α,β-Unsaturated aldehyde |
| LogP | 1.12810[1] | ~1.5 | ~0.5 |
| Hydrogen Bond Donors | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptors | 2[1] | 2 | 2 |
The Biological Significance of Hydroxyaldehydes: A Tale of Two Structures
Hydroxyaldehydes are primarily known as byproducts of lipid peroxidation, a process where cellular lipids are oxidatively degraded.[2] The most extensively studied of these are the α,β-unsaturated hydroxyalkenals, such as 4-HNE, which are derived from the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs) like arachidonic acid.[3] In contrast, saturated hydroxyaldehydes like this compound are less commonly studied products of lipid peroxidation.
The presence of the α,β-unsaturated bond in molecules like 4-HNE is a critical determinant of their high biological reactivity. This structural feature makes them potent electrophiles, readily forming covalent adducts with nucleophilic residues (cysteine, histidine, and lysine) on proteins and DNA.[3] This reactivity underlies their dual role in cellular physiology and pathology.
At low, physiological concentrations (in the nanomolar to low micromolar range), 4-HNE and other α,β-unsaturated aldehydes act as signaling molecules, activating adaptive stress response pathways.[2][3] However, at higher concentrations, their reactivity leads to widespread cellular damage, contributing to cytotoxicity and the pathogenesis of various diseases.[3]
Given that this compound is a saturated aldehyde, it is expected to be less electrophilic and therefore less reactive than its unsaturated counterparts. This fundamental structural difference suggests that this compound may exhibit a distinct biological profile, potentially with lower cytotoxicity and different signaling properties. However, a lack of direct experimental evidence for this compound necessitates a comparative approach based on the well-established activities of other hydroxyaldehydes.
Comparative Biological Activities: Extrapolating from Knowns to the Unknown
| Biological Activity | 4-Hydroxynonenal (4-HNE) | 4-Hydroxyhexenal (4-HHE) | This compound (Hypothesized) |
| Cytotoxicity | High, concentration-dependent | High, concentration-dependent | Lower than unsaturated counterparts |
| Signaling | Activates Nrf2, MAPK, NF-κB pathways | Activates similar pathways to 4-HNE | Potential for signaling activity, but likely through different mechanisms |
| Reactivity | High (electrophilic) | High (electrophilic) | Moderate (less electrophilic) |
Key Signaling Pathways Modulated by Hydroxyaldehydes
A crucial aspect of hydroxyaldehyde biology is their ability to modulate key signaling pathways involved in cellular stress responses, inflammation, and apoptosis. The Keap1-Nrf2 pathway is a primary target for α,β-unsaturated aldehydes.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant and detoxification responses. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, including 4-HNE, can react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes.
Due to its saturated nature, this compound is not expected to be a potent activator of the Keap1-Nrf2 pathway through direct reaction with Keap1. However, it could potentially influence this pathway indirectly through other mechanisms, such as by inducing mild oxidative stress.
Experimental Protocols for Comparative Analysis
To rigorously compare this compound with other hydroxyaldehydes, a series of standardized in vitro experiments are essential.
Cytotoxicity Assay
Objective: To determine the concentration-dependent toxicity of the hydroxyaldehyde.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2, A549) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the hydroxyaldehyde (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue assay, to quantify cell viability.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Nrf2 Activation Assay
Objective: To assess the ability of the hydroxyaldehyde to activate the Nrf2 pathway.
Methodology:
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene. Treat with the hydroxyaldehyde and measure luciferase activity.
-
Western Blot: Treat cells with the hydroxyaldehyde, prepare nuclear and cytosolic extracts, and perform Western blotting to measure the levels of Nrf2 in each fraction.
-
qRT-PCR: Treat cells with the hydroxyaldehyde, extract RNA, and perform quantitative real-time PCR to measure the expression of Nrf2 target genes (e.g., HO-1, NQO1).
Conclusion
While this compound remains a largely uncharacterized molecule, its saturated structure suggests a biological profile distinct from the well-studied α,β-unsaturated hydroxyalkenals. Based on fundamental chemical principles, it is likely to be less reactive and cytotoxic. To definitively elucidate its role in cellular processes, further experimental investigation is imperative. The comparative framework and experimental protocols outlined in this guide provide a roadmap for researchers and drug development professionals to systematically evaluate this compound and other novel hydroxyaldehydes, ultimately contributing to a deeper understanding of their potential as therapeutic targets or modulators of cellular function.
References
- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling properties of 4-hydroxyalkenals formed by lipid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling and cytotoxic functions of 4-hydroxyalkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative efficacy of PROTACs with different linkers including 7-Hydroxyheptanal
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker that tethers a target protein ligand to an E3 ligase ligand. Far from being a passive spacer, the linker's composition, length, and rigidity are decisive factors in a PROTAC's efficacy, selectivity, and overall pharmacological profile.
This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data, to inform the design of next-generation protein degraders. While this guide focuses on commonly employed linker types, it is important to note that a comprehensive search of published literature did not yield experimental data for PROTACs incorporating a 7-Hydroxyheptanal -derived linker. Therefore, a direct comparison is not feasible. However, we will provide a theoretical perspective on its potential characteristics.
The Role of the Linker in PROTAC Function
The linker is a critical determinant of a PROTAC's biological activity.[1] Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] This ternary complex formation is the necessary first step for the subsequent ubiquitination of the target protein and its degradation by the proteasome.[1][3] The linker's length and chemical composition directly influence the geometry and stability of this complex, which in turn dictates the efficiency of protein degradation.[4][5]
Theoretical Considerations for a this compound-Derived Linker
While no specific data exists for this compound as a PROTAC linker, we can infer potential properties based on its structure. As a seven-carbon aliphatic chain with a terminal hydroxyl group, a linker derived from this compound would be classified as a flexible, hydrophilic alkyl-like linker. The hydroxyl group could potentially increase hydrophilicity compared to a pure alkyl chain, which may enhance solubility.[6] The seven-carbon length falls within a range that has been shown to be effective for some PROTACs, although the optimal length is always target-dependent.[7] The flexibility of the aliphatic chain would allow for conformational sampling to achieve a productive ternary complex. However, without experimental data, its impact on degradation efficiency (DC50 and Dmax) remains speculative.
Comparative Analysis of Common Linker Types
The most common linkers used in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[1] More recently, rigid linkers incorporating cyclic structures have been explored to pre-organize the PROTAC into a bioactive conformation.[5][8]
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[9]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[9]
The following tables summarize quantitative data from various studies, highlighting the impact of different linker types on PROTAC performance.
Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linkers [4]
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC with 0 PEG units | Thalidomide | Alkyl | BRD4 | H661 | <500 | >90 |
| PROTAC with 1 PEG unit | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 |
Table 2: Impact of Linker Length on the Degradation of TBK1 [10]
| PROTAC | Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader | TBK1 | < 12 | No degradation | - |
| TBK1 Degrader | TBK1 | 12-29 | Submicromolar | >90% (optimal at 21 atoms) |
Table 3: Comparison of ERα-targeting PROTACs with varying PEG linker lengths [10]
| PROTAC | Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα Degrader | ERα | 12 | Effective | >80 |
| ERα Degrader | ERα | 16 | Most Effective | >90 |
| ERα Degrader | ERα | 21 | Less Effective | ~60 |
Visualizing PROTAC Mechanisms and Workflows
To better understand the underlying processes in PROTAC development, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Structure of 7-Hydroxyheptanal: A Comparative Guide to Spectroscopic Techniques
Introduction
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of small organic molecules is a critical step. While X-ray crystallography is often considered the "gold standard" for providing a definitive three-dimensional atomic arrangement, its application is contingent on the ability to grow a high-quality single crystal.[1][2][3] For many small molecules, including 7-Hydroxyheptanal (C₇H₁₄O₂), which may be liquid or difficult to crystallize at room temperature, this can be a significant bottleneck.[4][5][6]
This guide provides a comparative overview of powerful and commonly employed spectroscopic techniques for the structural elucidation of this compound and similar small molecules. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used in concert to provide comprehensive structural validation, often rendering X-ray crystallography unnecessary for routine confirmation.
The Challenge of Crystallography for this compound
X-ray crystallography relies on the diffraction of X-rays by a highly ordered crystal lattice.[1][2] The primary challenge for a molecule like this compound lies in obtaining a suitable crystal. Its structure, featuring a flexible seven-carbon chain, a terminal aldehyde, and a terminal hydroxyl group, lends itself to being an oil or low-melting-point solid, making crystallization difficult. While derivatization, for instance, by creating a 2,4-dinitrophenylhydrazone from the aldehyde, can facilitate crystallization, this modifies the original molecule.[7] Therefore, a combination of other analytical methods is the standard approach for structural confirmation.
A Multi-faceted Approach to Structural Validation
The structural elucidation of a small molecule is rarely accomplished with a single technique. Instead, it involves piecing together evidence from multiple spectroscopic methods. Nuclear Magnetic Resonance (NMR) is paramount for mapping the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and elemental formula, and Infrared (IR) spectroscopy identifies the functional groups present.[8][9]
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for validating the structure of a small organic molecule like this compound.
Caption: Workflow for the structural validation of a small molecule.
Comparison of Key Spectroscopic Techniques
The table below summarizes the role, strengths, and limitations of each technique in the context of validating the structure of this compound.
| Technique | Information Provided | Strengths for this compound | Limitations |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, and angles. | Provides unambiguous proof of structure and stereochemistry if a suitable crystal can be obtained. | Often not feasible for non-crystalline or difficult-to-crystallize compounds like this compound.[3] |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through bonds. | Unambiguously determines the connectivity of the 7-carbon chain and the positions of the aldehyde and hydroxyl groups. 2D NMR (COSY, HSQC) confirms neighboring protons and carbon-proton attachments.[10] | Lower sensitivity compared to MS. Requires a relatively pure sample. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high resolution). Fragmentation patterns offer structural clues. | Confirms the molecular formula C₇H₁₄O₂.[11] Fragmentation can show the loss of water from the alcohol or characteristic aldehyde fragments. | Does not provide information on the connectivity of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Clearly identifies the O-H stretch from the alcohol (broad peak ~3300 cm⁻¹) and the C=O stretch from the aldehyde (~1720 cm⁻¹). | Provides limited information about the overall molecular structure. |
Experimental Protocols
Below are representative protocols for the key experiments used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a proton spectrum to observe the chemical shifts, integration (relative number of protons), and splitting patterns of all non-exchangeable protons. Expected signals would include the aldehyde proton (~9.8 ppm), the CH₂ group adjacent to the hydroxyl (~3.6 ppm), and the aliphatic chain protons (1.2-2.5 ppm).
-
¹³C NMR: Acquire a carbon spectrum to count the number of unique carbon environments. For this compound, seven distinct signals are expected, including the aldehyde carbonyl (~202 ppm), the carbon bearing the hydroxyl group (~62 ppm), and five aliphatic carbons.[11]
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming C-H assignments.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The program will typically involve a temperature ramp (e.g., starting at 50°C and increasing to 250°C) to separate the analyte from any impurities.
-
MS Analysis: As the compound elutes from the GC column, it is ionized in the mass spectrometer.
-
Molecular Ion: Look for the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (130.18 g/mol ).[4] This peak may be weak or absent in EI.
-
Fragmentation Pattern: Analyze the fragmentation pattern for characteristic losses. For example, a loss of H₂O (M-18) is indicative of an alcohol. Cleavage next to the carbonyl group is also a common fragmentation pathway for aldehydes.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a drop of neat liquid this compound between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation: Identify characteristic absorption bands:
-
O-H stretch: A broad band around 3600-3200 cm⁻¹ indicates the hydroxyl group.
-
C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp peak around 1725 cm⁻¹.
-
C-O stretch: A band in the 1260-1000 cm⁻¹ region.
-
Conclusion
While X-ray crystallography provides the most definitive structural information, its practical application for non-crystalline small molecules like this compound is limited. For researchers in drug development and related fields, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy offers a robust and comprehensive alternative for structural validation. This multi-technique approach allows for the unambiguous determination of the molecular formula, the identification of functional groups, and the precise mapping of the atomic connectivity, thereby providing a complete and reliable structural characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | CAS#:22054-13-3 | Chemsrc [chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. Octanal, 7-hydroxy-3,7-dimethyl- [webbook.nist.gov]
- 14. Heptanal [webbook.nist.gov]
A Spectroscopic Comparison of 7-Hydroxyheptanal and Its Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 7-Hydroxyheptanal and its key derivatives. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
This publication offers a comprehensive spectroscopic comparison of this compound and its functionally related derivatives: 7-oxoheptanoic acid, methyl 7-oxoheptanoate, and 7-aminoheptanal. By presenting a side-by-side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this guide aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ ppm)
| Compound | -CHO / -COOH | -CH₂-O- / -CH₂-C=O | -CH₂-N- | -O-CH₃ | Aliphatic Chain (-CH₂-)n | -CH₃ |
| This compound | ~9.77 (t) | ~3.64 (t) | - | - | ~1.3-1.6 (m) | - |
| 7-Oxoheptanoic acid | ~12.0 (s, br) | ~2.45 (t) | - | - | ~1.3-1.7 (m) | - |
| Methyl 7-oxoheptanoate | ~9.76 (t) | ~2.44 (t) | - | ~3.67 (s) | ~1.3-1.7 (m) | - |
| 7-Aminoheptanal | ~9.77 (t) | - | ~2.7 (t) | - | ~1.3-1.6 (m) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ ppm)
| Compound | -CHO / -COOH / -COOR | -CH₂-OH / -CH₂-C=O | -CH₂-NH₂ | -O-CH₃ | Aliphatic Chain (-CH₂-)n |
| This compound | ~202.9 | ~62.9 | - | - | ~22.0, ~25.6, ~29.1, ~32.6, ~43.8 |
| 7-Oxoheptanoic acid | ~179.5 | ~202.5 | - | - | ~24.5, ~28.7, ~28.8, ~33.8, ~43.7 |
| Methyl 7-oxoheptanoate | ~174.2, ~202.4 | - | - | ~51.5 | ~24.7, ~28.8, ~33.8, ~43.7 |
| 7-Aminoheptanal | ~202.9 | - | ~42.2 | - | ~22.1, ~26.7, ~29.0, ~31.5, ~43.9 |
Table 3: IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
| Compound | O-H Stretch (Alcohol/Acid) | C=O Stretch (Aldehyde/Acid/Ester) | C-H Stretch (Aldehyde) | N-H Stretch (Amine) | C-O Stretch |
| This compound | ~3400 (broad) | ~1725 | ~2720 | - | ~1050 |
| 7-Oxoheptanoic acid | ~3000-2500 (very broad) | ~1710 (acid), ~1715 (ketone) | - | - | - |
| Methyl 7-oxoheptanoate | - | ~1735 (ester), ~1720 (ketone) | ~2720 | - | ~1170 |
| 7-Aminoheptanal | - | ~1720 | ~2720 | ~3300-3400 (two bands) | - |
Table 4: Mass Spectrometry Data (Key m/z Fragments)
| Compound | Molecular Ion [M]⁺ | [M-H₂O]⁺ | [M-CHO]⁺ / [M-COOH]⁺ | Other Key Fragments |
| This compound | 130.1 | 112.1 | 101.1 | 84, 71, 55 |
| 7-Oxoheptanoic acid | 144.1 | 126.1 | 99.1 | 111, 83, 55 |
| Methyl 7-oxoheptanoate | 158.1 | - | 129.1 | 127, 101, 87, 59, 55 |
| 7-Aminoheptanal | 129.1 | - | 100.1 | 112, 84, 70, 56, 44 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may need to be optimized for individual instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation for Quantitative ¹H NMR:
-
Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) containing a known concentration of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or maleic acid). A typical volume is 0.6-0.7 mL.[1][2]
-
Ensure the sample is fully dissolved, using a vortex mixer if necessary.[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
-
Filter the sample if any particulate matter is present to avoid compromising the spectral quality.[2]
Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[3]
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[4]
-
A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used for quantitative measurements.
-
-
¹³C NMR:
-
Proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon.
-
A sufficient number of scans are required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR for Liquid Samples:
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5][6]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5][6]
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[5]
-
Clean the crystal thoroughly with a suitable solvent after analysis.[5]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Aliphatic Compounds:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, hexane). A typical concentration is in the range of 1-100 µg/mL.
-
-
GC Conditions:
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating these compounds.
-
Oven Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range of m/z 35-300 is generally sufficient to observe the molecular ion and key fragments of these compounds.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
References
- 1. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
Uncharted Territory: The Biological Activity of 7-Hydroxyheptanal Derivatives
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the biological activities of 7-hydroxyheptanal and its derivatives. Currently, there is a notable absence of published experimental data detailing their specific pharmacological effects, including quantitative measures of activity, elucidated mechanisms of action, and defined signaling pathways.
This guide, therefore, aims to provide a foundational overview for researchers, scientists, and drug development professionals by extrapolating potential biological activities based on the known effects of structurally related compounds, namely heptanal (B48729) and other aliphatic aldehydes. While direct comparisons are not possible due to the lack of specific data, this document will serve as a starting point for future investigations into this unexplored class of compounds.
General Biological Activities of Aldehydes: A Potential Roadmap
Aliphatic aldehydes, the class of compounds to which this compound belongs, are known to exhibit a range of biological effects. These activities are largely attributed to the high reactivity of the aldehyde functional group, which can readily interact with biological macromolecules such as proteins and nucleic acids. The primary activities observed for simple aldehydes include antimicrobial, anti-inflammatory, and cytotoxic effects.
Antimicrobial Activity
Saturated and unsaturated aldehydes have demonstrated varying degrees of antimicrobial activity against a spectrum of bacteria and fungi. For instance, studies on aliphatic long-chain aldehydes have shown that α,β-unsaturated aldehydes possess a broad antimicrobial spectrum against both Gram-positive and Gram-negative bacteria.[1] The parent compound, heptanal, has been identified in the essential oils of several plants and has shown antifungal activity against Aspergillus flavus.[2] The introduction of a hydroxyl group in the 7-position of the heptanal carbon chain could potentially modulate this activity by altering the compound's polarity and ability to interact with microbial cell membranes or intracellular targets.
Anti-inflammatory Activity
The role of aldehydes in inflammation is complex. Some aldehydes are known to be pro-inflammatory mediators, while others exhibit anti-inflammatory properties.[3] For example, certain phytochemicals with aldehyde moieties have been shown to inhibit key inflammatory pathways like the nuclear factor-kappa B (NF-κB) signaling cascade.[4] The potential anti-inflammatory activity of this compound derivatives would likely depend on their ability to modulate the expression or activity of pro-inflammatory cytokines and enzymes.
Cytotoxicity and Cellular Effects
The reactivity of aldehydes can lead to cytotoxic effects, which are of interest in the context of anticancer research.[5] Aldehydes can induce cellular damage by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. They can also inhibit protein synthesis and impair mitochondrial function.[5] The presence of a hydroxyl group might influence the cytotoxic profile of this compound derivatives, potentially altering their uptake by cells and their interaction with intracellular components.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound derivatives, we can hypothesize their potential involvement in pathways known to be modulated by other aldehydes.
Figure 1. Hypothetical signaling pathways potentially modulated by this compound derivatives.
Experimental Protocols: A General Framework
Given the absence of specific studies, this section provides a general framework of experimental protocols that could be adapted to investigate the biological activity of this compound derivatives.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Assay: This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi. Serial dilutions of the derivatives would be prepared in a 96-well plate and incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration that inhibits visible growth.
-
Agar (B569324) Disk Diffusion Assay: A qualitative method where paper disks impregnated with the test compounds are placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the antimicrobial activity.
In Vitro Anti-inflammatory Assays
-
Nitric Oxide (NO) Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess the anti-inflammatory potential. The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Production Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compounds for a specific period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, is quantified spectrophotometrically.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Data Presentation: A Template for Future Research
As experimental data for this compound derivatives becomes available, it can be organized into structured tables for clear comparison. Below are template tables that can be populated with future findings.
Table 1: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| This compound | Data not available | Data not available | Data not available |
| Derivative A | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available |
| Heptanal (Reference) | >500 | >500 | 250 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)
| Compound | IC₅₀ for NO Inhibition (µM) | Inhibition of TNF-α at 10 µM (%) |
| This compound | Data not available | Data not available |
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
| Dexamethasone (Control) | Known value | Known value |
Table 3: Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Compound | IC₅₀ on HeLa cells (µM) | IC₅₀ on A549 cells (µM) |
| This compound | Data not available | Data not available |
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
| Doxorubicin (Control) | Known value | Known value |
Conclusion and Future Directions
The biological landscape of this compound derivatives remains largely unexplored. Based on the activities of structurally similar aldehydes, it is plausible that these compounds may possess antimicrobial, anti-inflammatory, and cytotoxic properties. The presence of a terminal hydroxyl group could significantly influence their potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo biological assays. Such studies are essential to unlock the potential of this chemical class for the development of novel therapeutic agents. The experimental frameworks and data presentation formats provided in this guide offer a structured approach for these future investigations.
Figure 2. A proposed experimental workflow for investigating the biological activity of this compound derivatives.
References
- 1. In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 3. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of methylglyoxal and related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for 7-Hydroxyheptanal
For researchers, scientists, and professionals in drug development, the efficient synthesis of bifunctional molecules like 7-Hydroxyheptanal is a critical aspect of advancing novel therapeutics. This guide provides a comparative study of various synthetic routes to this compound, presenting a detailed analysis of experimental data to inform the selection of the most suitable method based on specific research and development needs.
This publication offers an objective comparison of different synthetic strategies for this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways. The aim is to equip researchers with the necessary information to make informed decisions regarding the synthesis of this important chemical intermediate.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic methods for this compound, providing a clear comparison of their efficiencies and reaction conditions.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Aleuritic Acid | Sodium Periodate (B1199274), Sodium Hydroxide (B78521) | Water, Dichloromethane (B109758) | 3.5 hours | ~65% (calculated based on stoichiometry) | Not Specified | [1] |
| 1-Heptanol (B7768884) (for Heptanal) | Dipyridine Chromium(VI) Oxide | Dichloromethane | 20 minutes | 70-84% | Not Specified | [2] |
| Cycloheptene (B1346976) (to Heptanedial) | Ozone, Dimethyl Sulfide (B99878) | Dichloromethane, Methanol | Not Specified | Not Specified | Not Specified | [1] |
Note: Data for the direct synthesis of this compound from 1,7-heptanediol (B42083), 6-hepten-1-ol (B1582720), and a two-step synthesis from cycloheptene is currently limited in publicly available literature, highlighting an area for further research and publication. The synthesis of heptanal (B48729) from 1-heptanol is included as a reference for a similar oxidation reaction.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic approaches to this compound, providing a visual representation of the precursor materials and reaction types.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
Synthesis from Aleuritic Acid via Oxidative Cleavage
This method utilizes the oxidative cleavage of the vicinal diol in aleuritic acid to yield this compound.
Experimental Protocol:
-
Step 1: Preparation of Sodium Aleuritate. To a suspension of aleuritic acid (100 g) in water (660 ml), a solution of sodium hydroxide (13.2 g) in water is added while maintaining the temperature between 0°C and 10°C.[1]
-
Step 2: Oxidative Cleavage. A solution of sodium periodate (80 g) in water (800 ml) is added to the sodium aleuritate suspension over a period of 1 hour, ensuring the temperature does not exceed 15°C.[1]
-
Step 3: Reaction and Extraction. Dichloromethane (200 ml) is added, and the mixture is stirred for 2.5 hours at 15°C. An additional 300 ml of dichloromethane and 100 ml of saturated aqueous sodium bicarbonate are then added, and the mixture is stirred vigorously.[1]
-
Step 4: Isolation and Purification. The precipitated sodium iodate (B108269) is removed by filtration. The dichloromethane layer is separated, and the aqueous phase is extracted with dichloromethane (500 ml). The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is removed under vacuum at a temperature below 40°C to yield this compound (43 g).[1]
Potential Synthesis from Cycloheptene via Ozonolysis
Conceptual Experimental Workflow:
-
Step 1: Ozonolysis of Cycloheptene. Ozone is bubbled through a solution of cycloheptene in a suitable solvent, such as dichloromethane or a mixture of dichloromethane and methanol, at low temperatures (typically -78°C).
-
Step 2: Reductive Work-up. The resulting ozonide is treated with a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, to yield heptanedial.[1]
-
Step 3: Selective Monoreduction. The crude heptanedial would then undergo a chemoselective reduction of one of the aldehyde functionalities to a primary alcohol. This is a challenging step that would require careful selection of a reducing agent and reaction conditions to avoid the formation of 1,7-heptanediol.
Potential Synthesis from 1,7-Heptanediol via Selective Oxidation
The selective oxidation of one of the primary alcohol groups of 1,7-heptanediol presents a direct route to this compound. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions employing catalytic amounts of TEMPO with a stoichiometric oxidant are commonly used for such transformations.
Conceptual Experimental Workflow:
-
Method A: Using Pyridinium Chlorochromate (PCC). 1,7-Heptanediol would be dissolved in a suitable solvent like dichloromethane. A controlled amount of PCC (typically around 1 equivalent) would be added to the solution. The reaction progress would be monitored closely to prevent over-oxidation to the dialdehyde (B1249045) or dicarboxylic acid.
-
Method B: Using TEMPO-mediated Oxidation. 1,7-Heptanediol would be reacted with a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite. The reaction conditions would need to be optimized to favor the formation of the mono-aldehyde.
Potential Synthesis from 6-Hepten-1-ol via Hydroformylation
Hydroformylation of 6-hepten-1-ol introduces a formyl group at the terminal carbon of the double bond, directly yielding this compound. This reaction is typically catalyzed by rhodium complexes with phosphine (B1218219) ligands.
Conceptual Experimental Workflow:
-
Reaction Setup. 6-Hepten-1-ol, a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a suitable phosphine ligand would be charged into a high-pressure reactor.
-
Reaction Conditions. The reactor would be pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas). The reaction would be heated to a specific temperature, and the pressure would be maintained for the duration of the reaction. The regioselectivity of the hydroformylation would be crucial to maximize the yield of the desired linear aldehyde.
Conclusion
The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and challenges. The oxidative cleavage of the readily available and renewable aleuritic acid provides a straightforward and documented method. While other routes starting from cycloheptene, 1,7-heptanediol, and 6-hepten-1-ol are conceptually viable, they require further research and development to establish detailed, high-yielding, and scalable protocols. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the capabilities of the laboratory. Further investigation into the selective oxidation and hydroformylation methods could provide more efficient and atom-economical pathways to this valuable bifunctional molecule.
References
A Comparative Guide to the Reaction Intermediates of 7-Hydroxyheptanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key reaction intermediates formed from 7-hydroxyheptanal, a bifunctional molecule containing both a hydroxyl and an aldehyde group. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon established principles of organic chemistry and data from analogous ω-hydroxyaldehydes to predict and characterize its likely reaction intermediates. The primary reaction pathways for this compound are intramolecular cyclization to form a hemiacetal and oxidation of the aldehyde group.
Intramolecular Cyclization: Formation of a Cyclic Hemiacetal
This compound is expected to exist in equilibrium with its cyclic hemiacetal form, 2-hydroxyoxocane. This intramolecular reaction is a common feature of ω-hydroxyaldehydes, leading to the formation of a more stable cyclic structure.
Reaction Pathway:
Caption: Intramolecular cyclization of this compound to its cyclic hemiacetal.
Comparative Data:
| Property | This compound (Open-Chain) | 2-Hydroxyoxocane (Cyclic Hemiacetal) | Rationale for Comparison |
| Structure | Linear aldehyde with a terminal hydroxyl group | Saturated seven-membered oxygen-containing ring with a hydroxyl group | The cyclic form is a result of the intramolecular reaction between the aldehyde and hydroxyl groups. |
| Key Spectroscopic Data (Predicted) | IR: ~1725 cm⁻¹ (C=O stretch), ~3400 cm⁻¹ (O-H stretch)¹H NMR: ~9.8 ppm (aldehyde H), ~3.6 ppm (-CH₂OH) | IR: Absence of strong C=O stretch, broad O-H stretch (~3400 cm⁻¹)¹H NMR: Absence of aldehyde H peak, new peak for hemiacetal proton (~4.5-5.5 ppm) | The disappearance of the aldehyde proton and carbonyl stretch in the spectra of the cyclic form are key indicators of cyclization. |
| Relative Stability | Less stable | More stable | Six and seven-membered rings are generally favored entropically and enthalpically in intramolecular cyclizations of hydroxyaldehydes. |
| Reactivity | Reactive aldehyde group | Masked aldehyde group | The aldehyde functionality is protected as a hemiacetal in the cyclic form, making it less susceptible to nucleophilic attack at the carbonyl carbon. |
Experimental Protocol: Spectroscopic Characterization of the Cyclization Equilibrium
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., CDCl₃ for NMR, or a non-polar solvent for IR that does not interfere with the O-H or C=O regions).
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the aldehyde proton (in the open-chain form) and the hemiacetal proton (in the cyclic form).
-
The ratio of these integrals can be used to estimate the equilibrium constant (K_eq = [cyclic]/[open-chain]).
-
-
IR Spectroscopy:
-
Acquire an IR spectrum.
-
Monitor the intensity of the carbonyl (C=O) stretching vibration characteristic of the open-chain aldehyde. A decrease in the intensity of this band relative to a standard would indicate a shift towards the cyclic hemiacetal.
-
Oxidation of this compound
The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 7-hydroxyheptanoic acid. Further oxidation could potentially lead to the corresponding lactone.
Reaction Pathway:
Caption: Oxidation pathway of this compound to 7-hydroxyheptanoic acid and subsequent lactonization.
Comparative Data:
The following table compares the expected properties of the initial reactant, the primary oxidation product, and a potential subsequent intermediate.
| Species | Key Functional Group | Expected Spectroscopic Signature Changes from this compound |
| This compound | Aldehyde, Alcohol | Reference: IR: ~1725 cm⁻¹ (C=O), ~3400 cm⁻¹ (O-H); ¹H NMR: ~9.8 ppm (CHO), ~3.6 ppm (CH₂OH) |
| Gem-diol Intermediate | Geminal Diol | ¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a new signal for the CH(OH)₂ proton. Note: This intermediate is often transient and may not be readily isolable. |
| 7-Hydroxyheptanoic Acid | Carboxylic Acid, Alcohol | IR: Appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch around 1710 cm⁻¹. ¹H NMR: Disappearance of the aldehyde proton and appearance of a carboxylic acid proton signal (~10-12 ppm). |
| Oxepan-2-one (Lactone) | Ester (cyclic) | IR: Appearance of a characteristic ester C=O stretch (~1735 cm⁻¹). Disappearance of the broad carboxylic acid O-H stretch. ¹H NMR: Disappearance of the carboxylic acid proton signal. |
Experimental Protocol: Monitoring the Oxidation of this compound
-
Reaction Setup:
-
Dissolve this compound in an appropriate solvent.
-
Add a suitable oxidizing agent (e.g., Jones reagent, Tollens' reagent, or a milder oxidant like pyridinium (B92312) chlorochromate, PCC, which may be less effective for forming the carboxylic acid directly).
-
Maintain the reaction at a controlled temperature.
-
-
Reaction Monitoring:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction if necessary.
-
Analyze the aliquots using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or NMR spectroscopy to identify the presence of the starting material, the carboxylic acid product, and any potential lactone.
-
-
Intermediate Trapping (for Gem-diol):
-
Characterization of the gem-diol intermediate is challenging due to its transient nature. Isotopic labeling studies (e.g., using H₂¹⁸O) followed by mass spectrometry could provide evidence for its formation.
-
Logical Workflow for Characterization:
Caption: Workflow for the characterization of this compound reaction intermediates.
This guide provides a foundational understanding of the likely reaction intermediates of this compound. For definitive characterization, dedicated experimental work is necessary to obtain specific quantitative data and confirm the proposed structures and pathways.
Assessing the Performance of 7-Hydroxyheptanal in Multi-Step Synthesis: A Comparative Guide for Researchers
In the intricate landscape of multi-step synthesis, particularly in the development of complex molecules like prostaglandins (B1171923) and their analogues, the choice of starting materials is a critical determinant of overall efficiency, yield, and scalability. This guide provides a comprehensive comparison of the performance of 7-hydroxyheptanal as a precursor for the lower side chain of prostaglandins against a more established alternative, dimethyl (2-oxo-4-phenylbutyl)phosphonate, in the synthesis of the antiglaucoma drug Latanoprost. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
The synthesis of prostaglandins, such as Latanoprost, typically involves the coupling of a core cyclopentane (B165970) structure (often derived from the Corey aldehyde) with upper and lower side chains. The lower, or omega, side chain is commonly introduced via a Horner-Wadsworth-Emmons (HWE) reaction. This guide evaluates two distinct precursors for this key transformation: one derived from the readily available but less complex this compound, and another based on a phenyl-containing starting material.
While both routes are chemically feasible, the established synthesis utilizing dimethyl (2-oxo-4-phenylbutyl)phosphonate benefits from extensive documentation and optimization, leading to reliable and high-yielding procedures. The proposed route starting from this compound, while conceptually straightforward, requires a multi-step conversion to the necessary phosphonate (B1237965) reagent. The overall efficiency of this route is contingent on the yields of these preparatory steps, which, based on analogous reactions, can be expected to be moderate to good. The choice between these precursors may therefore depend on factors such as the desired complexity of the final product, cost and availability of starting materials, and the desired level of process optimization.
Comparative Analysis of Synthetic Routes
The following sections detail the multi-step synthesis of a key enone intermediate in the synthesis of Latanoprost, highlighting the differences in the preparation of the lower side chain phosphonate reagent.
Route 1: Established Synthesis Using a Phenyl-Containing Precursor
This widely-used method for synthesizing Latanoprost involves the preparation of dimethyl (2-oxo-4-phenylbutyl)phosphonate, which is then reacted with the Corey aldehyde.
Workflow for Route 1
Figure 1: Synthetic workflow for Latanoprost using a phenyl-based precursor.
Route 2: Proposed Synthesis Using this compound
This proposed route utilizes this compound as the starting material for the omega chain. This requires a sequence of reactions to convert it into the corresponding phosphonate ylide.
Workflow for Route 2
Figure 2: Proposed synthetic workflow starting from this compound.
Quantitative Data Comparison
The following tables summarize the reported and estimated yields for the key steps in both synthetic routes.
Table 1: Synthesis of the Phosphonate Reagent
| Step | Route 1: Phenyl-Containing Precursor | Yield (%) | Route 2: this compound Precursor (Estimated) | Yield (%) |
| 1 | Bromination of Benzylacetone | ~90 | Oxidation of this compound | ~85 |
| 2 | Arbuzov Reaction | ~85 | Bromination of 7-Hydroxy-2-oxoheptanoic Acid | ~80 |
| 3 | - | - | Arbuzov Reaction | ~85 |
| Overall | ~76.5 | ~57.8 |
Table 2: Overall Synthesis Comparison
| Metric | Route 1: Phenyl-Containing Precursor | Route 2: this compound Precursor |
| Number of Steps (Omega Chain) | 2 | 3 |
| Overall Yield (Omega Chain) | High | Moderate |
| Starting Material Complexity | Higher | Lower |
| Documentation & Optimization | Extensive | Limited |
Experimental Protocols
Route 1: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Step 1: 1-Bromo-4-phenyl-2-butanone A solution of bromine in methanol (B129727) is added dropwise to a stirred solution of benzylacetone in methanol at 7-10°C. After the reaction is complete, the mixture is worked up to yield the product.
Step 2: Dimethyl (2-oxo-4-phenylbutyl)phosphonate 1-Bromo-4-phenyl-2-butanone is reacted with trimethylphosphite. The mixture is refluxed and then purified by fractional distillation under reduced pressure to give the desired phosphonate.
Route 2: Proposed Synthesis of Dimethyl (7-hydroxy-2-oxoheptyl)phosphonate
Step 1 (Proposed): Oxidation of this compound this compound can be oxidized to 7-hydroxy-2-oxoheptanoic acid using a mild oxidizing agent such as pyridinium (B92312) dichromate (PDC) or by a Swern oxidation followed by a subsequent oxidation of the aldehyde.
Step 2 (Proposed): Bromination of 7-Hydroxy-2-oxoheptanoic Acid The resulting keto-acid can be converted to the corresponding alpha-bromo ketone using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or by treatment with bromine in a suitable solvent. The hydroxyl group may require protection prior to this step.
Step 3 (Proposed): Arbuzov Reaction The alpha-bromo ketone is then reacted with trimethylphosphite, analogous to Route 1, to yield the target phosphonate.
Horner-Wadsworth-Emmons Reaction with Corey Aldehyde
To a solution of the respective phosphonate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), a strong base (e.g., sodium hydride or lithium chloride/triethylamine) is added at a low temperature (e.g., 0°C to -78°C) to generate the phosphonate carbanion. A solution of the Corey aldehyde in the same solvent is then added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Conclusion
The assessment of this compound as a precursor in the multi-step synthesis of prostaglandins reveals a trade-off between starting material simplicity and the number of synthetic steps required. The established route using precursors like benzylacetone for the synthesis of Latanoprost's omega chain is well-documented and highly optimized, offering reliable and high yields.
The proposed route starting from this compound is a viable alternative, particularly if the final target is an analogue without the phenyl group. However, it necessitates a longer synthetic sequence to arrive at the key phosphonate intermediate, which will likely result in a lower overall yield. Researchers and drug development professionals should weigh the advantages of a simpler, potentially more cost-effective starting material against the increased number of steps and the need for process optimization when considering this compound for their synthetic campaigns. Further experimental validation of the proposed route from this compound is warranted to definitively determine its performance characteristics.
Safety Operating Guide
Navigating the Safe Disposal of 7-Hydroxyheptanal: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. This guide provides essential, step-by-step procedures for the proper disposal of 7-Hydroxyheptanal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
A properly fitting laboratory coat
-
Chemically resistant gloves
Work should always be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol is critical. The following steps outline the recommended procedure for the safe disposal of this compound waste.
-
Waste Collection: All waste materials containing this compound, including any contaminated absorbents from spills, should be collected in a designated and clearly labeled waste container. The container must be compatible with organic chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name: "this compound".
-
Waste Segregation: Do not mix this compound waste with incompatible materials. It should be stored separately from strong oxidizing agents, strong bases, and strong reducing agents.
-
Storage: The sealed waste container should be stored in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from sources of ignition, as aldehydes can be flammable.
-
Institutional Disposal: The final disposal of the chemical waste must be handled through your institution's licensed hazardous waste disposal service.[1] Never dispose of this compound down the drain or in regular trash.[1]
In the event of a spill, it should be contained to prevent spreading. Absorb the spill with an inert material such as vermiculite (B1170534) or sand and collect the contaminated material into the designated hazardous waste container.[1]
Key Data Summary
While specific quantitative data for this compound's disposal parameters are not available, its general chemical properties are relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C7H14O2[2][3] |
| Molecular Weight | 130.18 g/mol [3] |
| Boiling Point | 214.5±23.0 °C (Predicted)[2] |
| Density | 0.937±0.06 g/cm3 (Predicted)[2] |
Disposal Workflow
The logical flow of the disposal process is a critical component of ensuring safety and compliance. The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.
It is imperative to consult your institution's specific safety guidelines and a qualified safety officer for any additional requirements or clarification on disposal procedures. By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of chemical waste, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling 7-Hydroxyheptanal
For laboratory professionals engaged in research and development, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 7-Hydroxyheptanal. The information is compiled from available safety data for the compound and structurally similar chemicals to ensure a high standard of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling. | Prevents skin contact, which may cause irritation or absorption of the chemical.[1] |
| Body Protection | A lab coat or a chemical-resistant apron should be worn. For larger quantities or where there is a significant risk of splashing, impervious clothing is recommended.[1][2] | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be required.[1][3] | Protects against the inhalation of vapors or aerosols that can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Handling :
-
When transferring or weighing the chemical, perform the task within a ventilated enclosure like a fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Use appropriate, clean labware (e.g., glass or compatible plastic) for handling.
-
-
Reaction Setup :
-
If the compound is to be used in a reaction, carry out the procedure in a well-ventilated area, such as a fume hood.
-
Should the reaction require heating, monitor it closely for any unexpected changes.
-
-
Cleanup and Decontamination :
-
Following the procedure, decontaminate all surfaces and equipment that have come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling the chemical.[4]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Liquid Waste : Collect any unused or waste solutions containing this compound in a designated, properly labeled, and sealed container for hazardous liquid waste.
-
Solid Waste : Any contaminated materials such as gloves, absorbent pads, and weighing papers should be placed in a designated container for solid hazardous waste.[3][6]
-
Disposal : All waste must be disposed of through your institution's licensed hazardous waste disposal service.[6] Do not pour this compound down the drain or dispose of it in the regular trash.[6]
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
